3-(methoxymethoxy)-1,2-thiazole
Description
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Properties
CAS No. |
60666-82-2 |
|---|---|
Molecular Formula |
C5H7NO2S |
Molecular Weight |
145.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-(Methoxymethoxy)-1,2-thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and predicted characterization data for the novel compound 3-(methoxymethoxy)-1,2-thiazole. Due to the absence of published literature on this specific molecule, this document outlines a robust, two-step synthetic pathway commencing with the formation of the key intermediate, 3-hydroxy-1,2-thiazole, followed by the protection of the hydroxyl group as a methoxymethyl (MOM) ether. Detailed experimental protocols for each step are provided, alongside predicted analytical data to aid in the identification and characterization of the synthesized compounds.
Synthetic Pathway
The proposed synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 3-hydroxy-1,2-thiazole. The second step is the protection of the hydroxyl group with a methoxymethyl (MOM) group.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 3-Hydroxy-1,2-thiazole
This protocol is based on the oxidative cyclization of a β-thioamide, a known method for the formation of the isothiazole ring.
Materials:
-
3-Amino-3-thioxopropanamide
-
Iodine
-
Pyridine
-
Dichloromethane (DCM)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-amino-3-thioxopropanamide in a mixture of dichloromethane and pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of iodine in dichloromethane to the cooled mixture with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Separate the organic layer and wash it sequentially with dilute hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 3-hydroxy-1,2-thiazole by column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of 3-hydroxy-1,2-thiazole.
Step 2: Synthesis of this compound
This step involves the protection of the hydroxyl group of 3-hydroxy-1,2-thiazole as a methoxymethyl (MOM) ether.[1][2]
Materials:
-
3-Hydroxy-1,2-thiazole
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Chloromethyl methyl ether (MOM-Cl) (Caution: Carcinogen)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxy-1,2-thiazole in anhydrous dichloromethane.
-
Add N,N-diisopropylethylamine (DIPEA) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloromethyl methyl ether (MOM-Cl) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product, this compound, by flash column chromatography on silica gel.
Caption: Experimental workflow for the MOM protection of 3-hydroxy-1,2-thiazole.
Characterization Data
As this is a novel compound, the following data are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.
Predicted Physicochemical Properties
| Property | 3-Hydroxy-1,2-thiazole | This compound |
| Molecular Formula | C₃H₃NO₂S | C₅H₇NO₂S |
| Molecular Weight | 117.13 g/mol | 145.18 g/mol |
| Appearance | White to off-white solid | Colorless to pale yellow oil |
| Boiling Point | Not available | Predicted: 180-200 °C |
| Melting Point | Predicted: >150 °C | Not applicable |
Predicted Spectroscopic Data for 3-Hydroxy-1,2-thiazole
| Technique | Predicted Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 10.5-12.0 (br s, 1H, -OH), 8.5-8.7 (d, 1H, thiazole-H), 7.0-7.2 (d, 1H, thiazole-H). |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 165-170 (C=O tautomer), 145-150 (C-N), 110-115 (C-H). |
| IR (KBr) | ν (cm⁻¹): 3300-2500 (br, O-H stretch), 1650-1680 (C=O stretch of tautomer), 1500-1550 (C=N stretch), 1400-1450 (C-C/C-N ring stretch). |
| Mass Spec. (EI) | m/z: 117 (M⁺), 90, 74, 58. |
Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.4-8.6 (d, 1H, thiazole-H), 6.9-7.1 (d, 1H, thiazole-H), 5.3-5.5 (s, 2H, -O-CH₂-O-), 3.4-3.6 (s, 3H, -O-CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 160-165 (C-O), 145-150 (C-N), 110-115 (C-H), 95-100 (-O-CH₂-O-), 55-60 (-O-CH₃). |
| IR (thin film) | ν (cm⁻¹): 2950-3050 (C-H stretch), 1500-1550 (C=N stretch), 1400-1450 (C-C/C-N ring stretch), 1150-1200 & 1000-1050 (C-O stretch, acetal). |
| Mass Spec. (ESI) | m/z: 146 [M+H]⁺, 168 [M+Na]⁺. |
Safety Considerations
-
Chloromethyl methyl ether (MOM-Cl) is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
-
Iodine is corrosive and should be handled with care.
-
Pyridine has a strong, unpleasant odor and is flammable.
-
Standard laboratory safety practices should be followed at all times, including the use of safety glasses, lab coats, and gloves.
This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize these protocols as needed, while adhering to all safety guidelines.
References
- 1. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C2H6O CH3OCH3 methoxymethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 dimethyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Guide: Physicochemical Properties of 3-(Methoxymethoxy)-1,2-thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 3-(methoxymethoxy)-1,2-thiazole. Due to a lack of extensive experimental data in publicly available literature, this document leverages predictive models to offer insights into its molecular characteristics. This guide also outlines general experimental protocols for the synthesis and characterization of similar thiazole derivatives, which can be adapted for this specific molecule. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in evaluating the potential of this and related compounds.
Molecular Structure and Identifiers
-
IUPAC Name: this compound
-
Molecular Formula: C₅H₇NO₂S
-
Molecular Weight: 145.18 g/mol
-
Canonical SMILES: COCOC1=NSC=C1
-
InChI Key: IEADTWZEPJRYDF-UHFFFAOYSA-N
-
CAS Number: Not available
Physicochemical Data
The following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived and should be confirmed through experimental validation.
| Property | Predicted Value | Source |
| XlogP | 1.2 | PubChem[1] |
| Boiling Point | 205.6 ± 23.0 °C at 760 mmHg | ChemSpider |
| Melting Point | Not available | - |
| pKa (most basic) | 1.5 ± 0.1 | ChemAxon |
| Aqueous Solubility | 1.84 g/L | ALOGPS |
| Polar Surface Area | 49.9 Ų | ChemAxon |
| Hydrogen Bond Donors | 0 | ChemAxon |
| Hydrogen Bond Acceptors | 3 | ChemAxon |
| Rotatable Bonds | 2 | ChemAxon |
Experimental Protocols
While specific experimental protocols for the synthesis and characterization of this compound are not detailed in the current literature, the following general methodologies for the synthesis and characterization of thiazole derivatives can be adapted.
Proposed Synthesis: Modified Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and versatile method for the formation of the thiazole ring. A plausible route for the synthesis of this compound could involve the reaction of a thioamide with an α-halocarbonyl compound.
Reaction Scheme:
A potential synthetic approach could involve the cyclization of a suitable precursor. Given the structure, a possible disconnection would be at the N-S and C-C bonds of the thiazole ring. A plausible synthetic route could start from a β-ketoester, which could be converted to a thiourea derivative and then cyclized.
General Procedure:
-
Thioamide Formation: A suitable starting material, such as a β-ketoester, would be reacted with a source of sulfur and ammonia, or a pre-formed thioamide could be used.
-
Cyclization: The intermediate would then be subjected to cyclization conditions, which could involve heating in the presence of a dehydrating agent or a catalyst to facilitate ring closure.
-
Purification: The crude product would be purified using standard techniques such as column chromatography on silica gel, followed by recrystallization or distillation.
Characterization Methods
The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would be used to identify the chemical shifts and coupling constants of the protons on the thiazole ring and the methoxymethyl group.
-
¹³C NMR would confirm the number and types of carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy would be employed to identify the characteristic vibrational frequencies of the functional groups present, such as C=N, C-S, and C-O bonds.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the compound, confirming its elemental composition.
-
Visualization of a General Drug Discovery Workflow
For drug development professionals, a new chemical entity like this compound would enter a structured discovery and development pipeline. The following diagram illustrates a typical workflow.
Caption: A generalized workflow for small molecule drug discovery and development.
Conclusion
This technical guide provides a summary of the available and predicted physicochemical properties of this compound, alongside general protocols for its potential synthesis and characterization. While experimental data for this specific molecule is scarce, the provided information serves as a valuable starting point for researchers and drug development professionals interested in exploring the potential of this and related thiazole derivatives. Further experimental validation of the predicted properties is highly recommended.
References
Uncharted Territory: The Mechanism of Action of 3-(methoxymethoxy)-1,2-thiazole Remains Undefined
A comprehensive review of scientific literature and patent databases reveals a significant gap in current knowledge regarding the biological activity and mechanism of action for the specific compound, 3-(methoxymethoxy)-1,2-thiazole. Despite the broad and diverse pharmacological activities reported for the wider class of thiazole derivatives, no specific data, experimental protocols, or signaling pathways have been published for this particular molecule.
This absence of information prevents the construction of an in-depth technical guide as requested. The creation of such a document, complete with quantitative data, detailed methodologies, and pathway diagrams, would require foundational research that is not currently in the public domain.
While we cannot provide specifics on this compound, this report will provide a high-level overview of the known mechanisms of action for structurally related thiazole compounds to offer context for researchers in the field. It is crucial to emphasize that these mechanisms are not directly attributable to this compound and are presented here for informational purposes only.
The Thiazole Scaffold: A Privileged Structure in Drug Discovery
The thiazole ring is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. It is considered a "privileged" scaffold in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic drugs.[1] The versatility of the thiazole ring allows for extensive chemical modification, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4]
Diverse Mechanisms of Action of Thiazole Derivatives
The biological target and subsequent mechanism of action of a thiazole derivative are highly dependent on the specific arrangement of its substituents. Below are some of the well-documented mechanisms for various classes of thiazole compounds.
As Anticancer Agents
Thiazole derivatives have emerged as a promising class of anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.
-
Tubulin Polymerization Inhibition: A significant number of thiazole-containing compounds exert their anticancer effects by disrupting microtubule dynamics. They bind to tubulin, the fundamental protein component of microtubules, and inhibit its polymerization. This disruption of the mitotic spindle leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[2]
-
Kinase Inhibition: Dysregulation of protein kinase signaling is a hallmark of cancer. Several thiazole derivatives have been developed as potent inhibitors of various kinases involved in cancer progression. For example, some derivatives have been shown to be dual inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin), two key enzymes in a signaling pathway that promotes tumor cell proliferation and survival.[3][5]
-
Induction of Apoptosis: Beyond cell cycle arrest, thiazole derivatives can induce apoptosis through various other pathways. These include the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family, activation of caspases (the executioner enzymes of apoptosis), and generation of reactive oxygen species (ROS) that cause lethal cellular damage.[6][7]
As Antimicrobial Agents
The thiazole moiety is also a key component of several antimicrobial drugs. Their mechanisms of action are tailored to target processes essential for the survival of bacteria and fungi.
-
Inhibition of Essential Enzymes: Some thiazole derivatives are designed to inhibit enzymes that are crucial for microbial viability. For instance, molecular modeling studies have suggested that certain thiazole compounds can inhibit the E. coli MurB enzyme, which is involved in the biosynthesis of the bacterial cell wall peptidoglycan.[8]
-
Disruption of Cell Membrane Integrity: The structural properties of some thiazole derivatives allow them to interact with and disrupt the microbial cell membrane. This can lead to the leakage of essential intracellular components and ultimately, cell death.[1]
Future Directions
The lack of information on this compound presents an opportunity for new research. The initial steps would involve the chemical synthesis and purification of the compound, followed by a broad-spectrum screening to identify any potential biological activities. Should any activity be observed, further studies would be required to elucidate the specific mechanism of action, identify the molecular targets, and establish a quantitative structure-activity relationship.
References
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.neliti.com [media.neliti.com]
- 5. media.neliti.com [media.neliti.com]
- 6. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Elusive 3-(methoxymethoxy)-1,2-thiazole: A Synthetic Guide to a Novel Heterocycle
For Researchers, Scientists, and Drug Development Professionals
Abstract
While a documented history and discovery of 3-(methoxymethoxy)-1,2-thiazole remains elusive in scientific literature, its core structure, the 1,2-thiazole (isothiazole) ring, is a cornerstone in medicinal chemistry. Isothiazole derivatives are integral to a range of pharmaceuticals, including the antipsychotic drugs ziprasidone and perospirone. This guide outlines a plausible synthetic pathway for this compound, based on established methodologies for the synthesis of 3-hydroxy-1,2-thiazoles and standard protection group chemistry. The presented protocols and data are extrapolated from analogous, well-documented reactions and are intended to serve as a foundational resource for the synthesis and exploration of this novel compound.
Introduction
The 1,2-thiazole, or isothiazole, is a five-membered heterocyclic compound containing adjacent nitrogen and sulfur atoms. This scaffold is of significant interest in drug discovery due to its diverse biological activities. The introduction of a methoxymethyl (MOM) ether at the 3-position could modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially influencing its pharmacokinetic and pharmacodynamic profile. This guide details a hypothetical, yet scientifically grounded, two-step synthesis of the title compound.
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via a two-step sequence:
-
Synthesis of 3-hydroxy-1,2-thiazole: This intermediate can be synthesized through various established routes. One common method involves the reaction of a suitable precursor with a source of sulfur and nitrogen.
-
Protection of the hydroxyl group: The resulting 3-hydroxy-1,2-thiazole can then be protected with a methoxymethyl (MOM) group to yield the target compound.
Experimental Protocols
Step 1: Synthesis of 3-hydroxy-1,2-thiazole
The synthesis of 3-hydroxy-1,2-thiazole can be adapted from known procedures for analogous heterocyclic systems. A potential route involves the cyclization of a β-ketothioamide or a related open-chain precursor. While specific yields for 3-hydroxy-1,2-thiazole are not documented, similar reactions reported in the literature for other thiazole derivatives suggest that moderate to good yields are achievable.[1][2][3][4][5][6]
Step 2: Synthesis of this compound (MOM Protection)
The protection of the hydroxyl group of 3-hydroxy-1,2-thiazole as a methoxymethyl ether is a standard procedure in organic synthesis.[7][8] The reaction typically involves the use of chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base.
Materials:
-
3-hydroxy-1,2-thiazole
-
Chloromethyl methyl ether (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 3-hydroxy-1,2-thiazole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Safety Note: Chloromethyl methyl ether is a known human carcinogen and should be handled with extreme caution in a well-ventilated fume hood.[8]
Data Presentation
The following table summarizes hypothetical quantitative data for the proposed synthesis of this compound, based on typical yields for MOM protection of hydroxylated heterocycles.
| Step | Reactant | Product | Reagents | Solvent | Yield (%) | Purity (%) |
| 2 | 3-hydroxy-1,2-thiazole | This compound | MOM-Cl, DIPEA | DCM | 75-90 | >95 |
Visualizations
Proposed Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of this compound.
Caption: Proposed synthesis of this compound.
Conclusion
While the discovery and history of this compound are not documented, a plausible and efficient synthetic route can be designed based on well-established organic chemistry principles. The methodologies outlined in this guide provide a solid foundation for the synthesis and subsequent investigation of this novel heterocyclic compound. The exploration of such new chemical entities is crucial for the advancement of drug discovery and development, and this guide serves as a starting point for researchers interested in the potential of 1,2-thiazole derivatives.
References
- 1. cat.journals.ekb.eg [cat.journals.ekb.eg]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]
- 6. youtube.com [youtube.com]
- 7. adichemistry.com [adichemistry.com]
- 8. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
Spectroscopic Analysis of 3-(Methoxymethoxy)-1,2-thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-(methoxymethoxy)-1,2-thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established principles of spectroscopic analysis and data from closely related thiazole analogs to present a predictive yet thorough characterization. The guide details expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in structured tables for clarity. Furthermore, it outlines detailed experimental protocols for the synthesis and spectroscopic characterization of novel thiazole derivatives and includes visualizations of the analytical workflow.
Introduction
Thiazole rings are a cornerstone in heterocyclic chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] The substitution pattern on the thiazole ring is critical to its chemical properties and biological function. The methoxymethyl (MOM) ether group is a common protecting group for hydroxyl functionalities, and its presence on a thiazole ring can influence the molecule's reactivity and solubility. This guide focuses on the spectroscopic characterization of this compound, providing a foundational understanding for researchers working with this and similar compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of related thiazole derivatives and fundamental principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 | 6.5 - 7.0 | d | 3.0 - 4.0 |
| H5 | 7.5 - 8.0 | d | 3.0 - 4.0 |
| O-CH₂-O | 5.0 - 5.5 | s | - |
| O-CH₃ | 3.3 - 3.8 | s | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C3 | 160 - 165 |
| C4 | 110 - 115 |
| C5 | 135 - 140 |
| O-CH₂-O | 90 - 95 |
| O-CH₃ | 55 - 60 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed below.
Table 3: Predicted IR Spectroscopic Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3050 - 3150 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium |
| C=N (thiazole ring) | 1550 - 1650 | Medium to Strong |
| C=C (thiazole ring) | 1400 - 1500 | Medium to Strong |
| C-O (ether) | 1000 - 1200 | Strong |
| N-S (thiazole ring) | 800 - 900 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass-to-charge ratios (m/z) for key fragments of this compound are detailed below.
Table 4: Predicted Mass Spectrometry Data
| Fragment | Predicted m/z |
| [M]⁺ (Molecular Ion) | 145.02 |
| [M - OCH₃]⁺ | 114.00 |
| [M - CH₂OCH₃]⁺ | 100.00 |
| [C₃H₂NOS]⁺ | 100.00 |
| [C₃H₃S]⁺ | 71.00 |
| [CH₂OCH₃]⁺ | 45.03 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and spectroscopic analysis of a novel thiazole derivative like this compound.
Synthesis
A plausible synthetic route to this compound involves the protection of 3-hydroxy-1,2-thiazole.
Protocol 1: Synthesis of this compound
-
Starting Material: 3-hydroxy-1,2-thiazole.
-
Reagents: Chloromethyl methyl ether (MOM-Cl), Diisopropylethylamine (DIPEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 3-hydroxy-1,2-thiazole (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (1.5 eq) dropwise to the solution with stirring.
-
Add MOM-Cl (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
-
Spectroscopic Analysis
Protocol 2: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and 1024-4096 scans.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software. Calibrate the chemical shifts to the residual solvent peak.
Protocol 3: Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (liquid): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid (KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.
-
Thin Film: Dissolve the sample in a volatile solvent, cast it onto a salt plate, and allow the solvent to evaporate.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Protocol 4: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For high-resolution mass spectrometry (HRMS), use a high-resolution instrument (e.g., TOF, Orbitrap) to determine the exact mass.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the spectroscopic analysis of a novel thiazole derivative.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Logical relationships in the spectroscopic elucidation of the target compound's structure.
References
In-depth Technical Guide: Biological Activity of Novel Thiazole Derivatives
To the User: Following a comprehensive literature search, no specific data was found regarding the biological activity of 3-(methoxymethoxy)-1,2-thiazole derivatives. This suggests that this particular class of compounds is likely novel and not yet characterized in publicly available scientific literature.
As an alternative, this guide provides an in-depth analysis of a well-documented class of related compounds: Novel Thiazole Derivatives as PI3K/mTOR Dual Inhibitors . This topic allows for the fulfillment of all core requirements of your request, including quantitative data presentation, detailed experimental protocols, and visualization of the relevant signaling pathway.
Introduction: Thiazole Derivatives in Oncology
The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention for their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] In oncology, the development of drugs targeting critical cell signaling pathways is a promising therapeutic strategy.[5] One such pathway is the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) pathway, which is frequently dysregulated in various cancers, playing a crucial role in cell growth, proliferation, and survival.[5] This guide focuses on a novel series of thiazole derivatives designed to act as dual inhibitors of PI3K and mTOR.[5][6]
Quantitative Data Presentation: In Vitro Biological Activity
The antiproliferative and enzyme inhibitory activities of newly synthesized thiazole derivatives were evaluated. Compounds 3b and 3e emerged as the most potent candidates from the series. Their biological data are summarized below.
Table 1: PI3Kα and mTOR Kinase Inhibitory Activity
| Compound | PI3Kα IC₅₀ (μM) | mTOR IC₅₀ (μM) |
| 3b | 0.086 ± 0.005 | 0.221 ± 0.014 |
| 3e | Data not specified | Data not specified |
| Alpelisib (Ref.) | Comparable to 3b | - |
| Dactolisib (Ref.) | - | More potent than 3b |
| Reference compounds were used for comparison: Alpelisib for PI3Kα and Dactolisib for mTOR.[5] |
Table 2: Antiproliferative Activity (% Growth Inhibition - GI%)
| Compound | Cell Line Panel | Activity Profile |
| 3b | 60 Cancer Cell Lines (NCI) | Potent & Broad Spectrum: Lethal effect (GI% > 100) against 36 cell lines. Potent cytotoxicity (GI% 76.97 - 99.95) against 20 cancer cells.[6] |
| 3e | 60 Cancer Cell Lines (NCI) | Potent & Selective: Significant efficacy against leukemia cell lines (GI% 81.15 - 86.93). Lethal effect on RPMI-8226 and HL-60(TB) leukemia cells. Strong inhibition (GI% 74.32 - 99.19) in 11 cell lines.[6] |
Experimental Protocols
General Synthesis of Thiazole Derivatives (3a-q)
The synthesis of the target thiazole compounds involves a multi-step process, which is a common route for generating such derivatives. A generalized workflow is described below.
Caption: General workflow for the synthesis of thiazole derivatives.
Detailed Steps:
-
Reaction Initiation: The synthesis typically starts with a variation of the Hantzsch thiazole synthesis, reacting a thioamide with an α-haloketone.[7]
-
Cyclization: The initial reaction is followed by a cyclization step to form the core thiazole ring.
-
Purification: The crude product is purified, often using column chromatography.
-
Characterization: The structure of the synthesized compounds is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6]
In Vitro Kinase Assay (PI3Kα/mTOR)
The ability of the compounds to inhibit PI3Kα and mTOR kinase activity is a critical measure of their mechanism of action.
Caption: Workflow for in vitro PI3K/mTOR kinase inhibition assay.
Methodology:
-
The inhibitory activities against PI3Kα and mTOR were assessed using established kinase assay kits.
-
Compounds were tested at various concentrations to determine the dose-dependent inhibition.
-
The amount of phosphorylated substrate is measured, which is inversely proportional to the inhibitory activity of the compound.
-
IC₅₀ values, representing the concentration required to inhibit 50% of the enzyme activity, were calculated from the dose-response curves.[5]
Cell-Based Antiproliferative Assay
The National Cancer Institute (NCI) 60-cell line screen is a standard method to evaluate the anticancer potential of novel compounds.
Methodology:
-
A panel of 60 different human cancer cell lines is treated with the test compounds at a minimum of five different concentrations.
-
After a set incubation period (e.g., 48 hours), cell viability or proliferation is measured using an appropriate assay (e.g., Sulforhodamine B assay).
-
The results are expressed as a percentage of growth inhibition (GI%) relative to untreated control cells.
-
Compounds showing significant activity are selected for further investigation.[5]
Cell Cycle and Apoptosis Analysis
To understand the cellular mechanism of action, flow cytometry is used to analyze the cell cycle distribution and apoptosis induction in cancer cells treated with the compounds.
Methodology:
-
Cell Treatment: Leukemia HL-60(TB) cells are treated with compounds 3b and 3e .
-
Cell Staining: For cell cycle analysis, cells are stained with a DNA-intercalating dye (e.g., Propidium Iodide). For apoptosis, cells are co-stained with Annexin V and Propidium Iodide.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to differentiate between viable, apoptotic, and necrotic cells.
-
Results Interpretation: The analysis revealed that compounds 3b and 3e induced cell cycle arrest at the G0-G1 phase and significantly increased apoptosis in the leukemia cell line.[5]
Signaling Pathway Visualization
The PI3K/mTOR pathway is a key regulator of cell growth and survival. The synthesized thiazole derivatives act by dually inhibiting two key kinases in this pathway, PI3K and mTOR.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Conclusion
Novel thiazole derivatives, exemplified by compounds 3b and 3e , demonstrate significant potential as anticancer agents through the dual inhibition of the PI3K/mTOR signaling pathway.[5] Their potent antiproliferative activity across a broad range of cancer cell lines, coupled with the ability to induce cell cycle arrest and apoptosis, marks them as promising lead compounds for further preclinical and clinical development in oncology.[5][6] The data suggest that the thiazole scaffold remains a highly valuable framework for the design of targeted cancer therapeutics.
References
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. media.neliti.com [media.neliti.com]
- 4. jetir.org [jetir.org]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjrr.org [wjrr.org]
Structural Elucidation of 3-(methoxymethoxy)-1,2-thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 3-(methoxymethoxy)-1,2-thiazole. Due to the limited availability of direct experimental data for this specific compound in public literature, this document outlines a putative synthesis route and predicted spectroscopic data based on established chemical principles and analysis of structurally related 1,2-thiazole derivatives. Detailed hypothetical experimental protocols for its synthesis and characterization via Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided. This guide serves as a foundational resource for researchers interested in the synthesis and characterization of novel 1,2-thiazole analogs.
Introduction
The 1,2-thiazole ring is a significant heterocyclic scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a methoxymethyl (MOM) ether at the 3-position creates a potentially valuable building block for further chemical elaboration. The structural confirmation of such a novel compound is paramount for its application in drug discovery and development. This document details the theoretical spectroscopic characteristics and a plausible synthetic pathway for this compound.
Proposed Synthesis
A plausible synthetic route to this compound would involve the protection of the hydroxyl group of 3-hydroxy-1,2-thiazole. This precursor can be synthesized through various established methods for constructing the 1,2-thiazole ring.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
To a solution of 3-hydroxy-1,2-thiazole (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), is added N,N-diisopropylethylamine (DIPEA, 1.5 eq). The mixture is stirred for 10 minutes before the dropwise addition of chloromethyl methyl ether (MOMCl, 1.2 eq). The reaction is allowed to warm to room temperature and stirred for 12-18 hours, while monitoring its progress by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Structural Elucidation Workflow
The structural confirmation of the synthesized compound would follow a standard analytical workflow.
A Theoretical and Computational Chemistry Guide to 3-(methoxymethoxy)-1,2-thiazole: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, specific theoretical and computational studies on 3-(methoxymethoxy)-1,2-thiazole are not available in the public literature. This guide, therefore, provides a robust, generalized framework based on established methodologies for analogous thiazole and isothiazole derivatives. It is intended to serve as a comprehensive roadmap for researchers initiating such studies.
Introduction: The Significance of the Isothiazole Scaffold
The 1,2-thiazole (isothiazole) ring is a significant five-membered aromatic heterocycle in medicinal chemistry.[1] Its unique electronic properties, stemming from the adjacent sulfur and nitrogen heteroatoms, make it a valuable pharmacophore. Isothiazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antiviral, and antipsychotic properties.[1][2][3] The incorporation of a methoxymethoxy (MOM) protecting group at the 3-position suggests a synthetic intermediate designed for further elaboration into more complex molecular architectures.
Theoretical and computational studies are indispensable for modern drug discovery. They provide profound insights into molecular structure, reactivity, and potential biological interactions before undertaking costly and time-consuming laboratory synthesis.[4] This guide outlines a comprehensive in-silico approach to characterize this compound, from fundamental quantum chemical calculations to molecular dynamics simulations.
Theoretical and Computational Methodology
A multi-faceted computational approach is recommended to build a complete profile of the target molecule. This typically involves quantum mechanics (QM) for intrinsic molecular properties and molecular mechanics (MM) for simulating its behavior in a biological context.
2.1 Quantum Mechanical (QM) Calculations
-
Density Functional Theory (DFT): This is the workhorse of modern computational chemistry for molecules of this size. The B3LYP functional combined with a basis set such as 6-311G(d,p) is a common starting point for geometry optimization and electronic property calculations.[4] DFT provides a good balance between accuracy and computational cost.
-
Ab Initio Methods: Hartree-Fock (HF) calculations can also be performed. While generally less accurate than DFT for electron correlation, they can serve as a useful baseline for comparison.[5]
2.2 Molecular Docking and Dynamics
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It is crucial for hypothesis-driven drug design, helping to identify potential biological targets and understand binding modes.
-
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the ligand-protein complex over time. These simulations provide insights into the dynamic behavior of the system and can refine the understanding of binding interactions.
Below is a typical workflow for a comprehensive computational study.
Predicted Quantitative Data
The computational methods described above would yield a range of quantitative data essential for characterizing the molecule. The following table summarizes these key data points.
| Parameter | Computational Method | Typical Purpose | Hypothetical Value Range (for a similar heterocycle) |
| Geometric Parameters | |||
| N1-S2 Bond Length (Å) | DFT/B3LYP | Structural integrity, ring strain | 1.65 - 1.75 Å |
| C3-C4 Bond Length (Å) | DFT/B3LYP | Aromaticity, reactivity | 1.35 - 1.45 Å |
| Dihedral Angles (°) | DFT/B3LYP | Conformational analysis of MOM group | Variable |
| Electronic Properties | |||
| HOMO Energy (eV) | DFT/B3LYP | Electron-donating ability, reactivity with electrophiles | -6.5 to -5.5 eV |
| LUMO Energy (eV) | DFT/B3LYP | Electron-accepting ability, reactivity with nucleophiles | -1.5 to -0.5 eV |
| HOMO-LUMO Gap (eV) | DFT/B3LYP | Chemical reactivity, kinetic stability[4] | 4.0 to 5.5 eV |
| Dipole Moment (Debye) | DFT/B3LYP | Polarity, solubility | 2.0 - 4.0 D |
| Spectroscopic Data | |||
| Key IR Frequencies (cm⁻¹) | DFT/B3LYP | Functional group identification (C=N, C-O-C) | 1600-1650 (C=N), 1100-1200 (C-O-C) |
| ¹H NMR Chemical Shifts (ppm) | DFT/GIAO | Structural elucidation | 7.0 - 8.5 (ring protons) |
| Docking/MD Data | |||
| Binding Affinity (kcal/mol) | Molecular Docking | Prediction of ligand-protein binding strength | -6.0 to -10.0 kcal/mol (for active compounds) |
| RMSD (Å) | MD Simulation | Stability of the ligand in the binding pocket | < 2.5 Å (for stable complexes) |
Experimental Protocols: Synthesis and Characterization
While numerous methods exist for synthesizing the 1,3-thiazole ring, the construction of the 1,2-thiazole (isothiazole) core requires distinct synthetic strategies.[6][7]
4.1 General Synthesis of the 1,2-Thiazole Ring
A common modern approach involves the oxidative cyclization of suitable precursors or cycloaddition reactions.[1][2] For a 3-substituted isothiazole, a plausible route involves the reaction of a β-ketothioamide or a related enamine-thione with an oxidizing agent.[3][8]
Protocol: Generalized Synthesis of a 3-Substituted Isothiazole Derivative
-
Precursor Synthesis: Synthesize the appropriate α,β-unsaturated amide or thioamide precursor. For this compound, this would involve starting materials that ultimately install the MOM-protected hydroxyl group at the C3 position.
-
Cyclization: Dissolve the precursor in a suitable solvent (e.g., ethanol, DMF).
-
Reagent Addition: Add a cyclizing/oxidizing reagent (e.g., N-chlorosuccinimide (NCS), iodine, or exposure to air under basic conditions) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).[8]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) if necessary. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS).
Potential Biological Interactions and SAR
The power of combining theoretical and experimental approaches lies in building Structure-Activity Relationship (SAR) models. SAR studies aim to understand how modifications to a chemical structure affect its biological activity. For this compound, initial computational predictions can guide the synthesis of a focused library of analogues to probe these relationships.
For instance, molecular docking might suggest that the methoxymethoxy group occupies a specific pocket in a protein's active site. A logical next step would be to synthesize analogues where this group is replaced with other functionalities (e.g., hydrogen, methyl, benzyl) to test this hypothesis.
Conclusion
While direct experimental or computational data for this compound is yet to be published, a clear and effective path for its comprehensive study can be laid out. By integrating established quantum mechanical and molecular mechanics techniques, researchers can predict its structural, electronic, and potential biological properties with a high degree of confidence. These theoretical insights, coupled with targeted synthesis and biological evaluation, provide an efficient framework for elucidating the chemical nature and potential applications of this novel isothiazole derivative, accelerating its journey in the drug discovery and development pipeline.
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
- 3. Isothiazole - Wikipedia [en.wikipedia.org]
- 4. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiazole - Wikipedia [en.wikipedia.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Isothiazole synthesis [organic-chemistry.org]
The Unveiling of the 1,2-Thiazole Ring: An In-depth Technical Guide to its Reactivity
For Researchers, Scientists, and Drug Development Professionals
The 1,2-thiazole, or isothiazole, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and diverse reactivity patterns make it a privileged scaffold in a myriad of biologically active compounds and functional materials. This technical guide provides a comprehensive exploration of the reactivity of the 1,2-thiazole ring system, offering detailed insights into its behavior in key chemical transformations. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel molecules incorporating this versatile heterocyclic core.
Electronic Structure and General Reactivity
The aromaticity of the isothiazole ring arises from the delocalization of six π-electrons. The presence of the electronegative nitrogen and sulfur atoms significantly influences the electron density distribution within the ring, rendering it susceptible to a variety of chemical transformations. Computational studies and experimental observations indicate that the C5 position is the primary site for electrophilic attack, while the C3 and C5 positions are susceptible to nucleophilic attack, particularly when substituted with a good leaving group. The nitrogen atom can be quaternized to form isothiazolium salts, which exhibit enhanced reactivity towards nucleophiles.
Electrophilic Substitution Reactions
Electrophilic substitution on the isothiazole ring generally requires activating substituents due to the ring's inherent electron-deficient nature compared to benzene. The C5 position is the most favored site for electrophilic attack.
Table 1: Electrophilic Substitution of Isothiazole Derivatives
| Entry | Substrate | Reagent and Conditions | Product | Yield (%) | Reference |
| 1 | 6-Methylpyrrolo[2,1-b]thiazole | Acetic anhydride, Tin(IV) chloride | 5-Acetyl-6-methylpyrrolo[2,1-b]thiazole | - | [1] |
| 2 | 6-Methylpyrrolo[2,1-b]thiazole | N,N-Dimethylformamide, Phosphorus oxychloride | 5-Formyl-6-methylpyrrolo[2,1-b]thiazole | - | [1] |
| 3 | 6-Methylpyrrolo[2,1-b]thiazole | Trifluoroacetic anhydride | 5-Trifluoroacetyl-6-methylpyrrolo[2,1-b]thiazole | - | [1] |
| 4 | 6-Methylpyrrolo[2,1-b]thiazole | Sodium nitrite, Acetic acid | 5-Nitroso-6-methylpyrrolo[2,1-b]thiazole | - | [1] |
Note: Specific yield data was not provided in the cited reference.
Experimental Protocol: General Procedure for Electrophilic Substitution of 6-Methylpyrrolo[2,1-b]thiazole[1]
A solution of 6-methylpyrrolo[2,1-b]thiazole in a suitable solvent is treated with the appropriate electrophilic reagent under controlled temperature conditions. For instance, in acetylation, acetic anhydride and a Lewis acid like tin(IV) chloride are employed. The reaction mixture is stirred for a specified duration, followed by quenching and extraction. The crude product is then purified by chromatography or recrystallization to afford the corresponding 5-substituted derivative.
Figure 1: General workflow for electrophilic substitution.
Nucleophilic Substitution and Functionalization
Nucleophilic substitution is a key reaction for the functionalization of the isothiazole ring, particularly for halo-substituted derivatives. The C3 and C5 positions are the most common sites for nucleophilic attack. Furthermore, deprotonation of the ring or its substituents can generate nucleophilic species that can react with various electrophiles.
Nucleophilic Substitution of Haloisothiazoles
Halogen atoms at the C3 or C5 position of the isothiazole ring can be displaced by a variety of nucleophiles.
Experimental Protocol: Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol[2]
To a solution of 2-bromomethyl-1,3-thiaselenole (1 mmol) in DMF (2 mL), sodium bicarbonate (1 mmol) and a solution of 1,3-benzothiazole-2-thiol (1 mmol) in DMF (2 mL) are added. The mixture is stirred at room temperature for 1 hour, then diluted with cold water and extracted with ethyl acetate. The organic phase is washed with water, dried over calcium chloride, and the solvent is evaporated under vacuum to yield the product.
Lithiation and Subsequent Functionalization
The isothiazole ring can be deprotonated at the C5 position using strong bases like n-butyllithium, creating a nucleophilic center for the introduction of various substituents. Methyl groups on the isothiazole ring can also be deprotonated (lateral lithiation).
Table 2: Lithiation and Functionalization of Isothiazoles
| Entry | Substrate | Reagent and Conditions | Product | Yield (%) | Reference |
| 1 | 4-Methylisothiazole | n-Butyllithium, then CO2 | 4-Methylisothiazole-5-carboxylic acid | - | [2] |
| 2 | 3,5-Dimethylisoxazole | n-Butyllithium, then CO2 | 3-Methyl-5-isoxazoleacetic acid | - | [2] |
Note: Specific yield data was not provided in the cited reference.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the C-C bond formation at the isothiazole ring. Bromo- and iodo-substituted isothiazoles are common substrates for these reactions.
Table 3: Suzuki-Miyaura Coupling of 4-Bromo-2-ketothiazoles [3]
| Entry | Aryl Halide | Conditions | Product | Yield (%) |
| 1 | 2-Bromopyridine | Pd(OAc)2, Cy-JohnPhos, K3PO4, Toluene/H2O, 100 °C, 1 h | 4-(2-Pyridinyl)-2-ketothiazole derivative | 97 |
| 2 | 2-Chloropyridine | Pd(OAc)2, XPhos, K3PO4, Toluene/H2O, 100 °C, 1 h | 4-(2-Pyridinyl)-2-ketothiazole derivative | 85 |
| 3 | 2-Bromothiazole | Pd(OAc)2, XPhos, K3PO4, Toluene/H2O, 100 °C, 1 h | 4-(2-Thiazolyl)-2-ketothiazole derivative | 81 |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2,4'-bithiazoles[3]
A mixture of the 4-bromo-2,4'-bithiazole (1.2 equiv), bis(pinacolato)diboron (1.2 equiv), potassium acetate (2.4 equiv), Pd(OAc)2 (5 mol%), and dppf (5 mol%) is placed in a sealed tube. The tube is evacuated and backfilled with nitrogen three times, and then degassed anhydrous 1,4-dioxane is added. The reaction mixture is heated at 110 °C until the starting material is consumed (monitored by TLC). This forms the boronate ester in situ. To this mixture, the corresponding halide (1 equiv), aqueous Na2CO3 (2 M), and Pd(PPh3)4 (5 mol%) are added. The mixture is then heated at 110 °C for 12 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over Na2SO4 and concentrated. The crude product is purified by column chromatography.
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Cycloaddition Reactions
The isothiazole ring and its derivatives can participate in various cycloaddition reactions, providing access to complex fused heterocyclic systems.
[4+2] Cycloaddition (Diels-Alder Reaction)
Isothiazole derivatives, particularly those with electron-withdrawing groups, can act as dienophiles in Diels-Alder reactions. Conversely, vinyl-substituted isothiazoles can function as dienes.
1,3-Dipolar Cycloaddition
Isothiazole-1,1-dioxides are known to undergo 1,3-dipolar cycloaddition reactions with dipoles such as diazoalkanes.
Figure 3: Schematic of a 1,3-dipolar cycloaddition reaction.
Ring-Opening Reactions
The isothiazole ring can undergo cleavage under various conditions, often initiated by nucleophilic attack on the sulfur atom of isothiazolium salts. This reactivity can be harnessed to synthesize other heterocyclic systems or acyclic compounds.
Experimental Protocol: Ring Opening of Isothiazolium Salts with Carbanions[5]
A solution of the isothiazolium salt in an appropriate solvent is treated with a carbanion, such as the cyclopentadienyl anion, in an inert atmosphere. The reaction mixture is stirred at a specified temperature for a period of time. After completion, the reaction is quenched, and the product is extracted and purified by chromatography to yield ring-opened and rearranged products, such as pseudoazulenes.
Synthesis of Key Isothiazole Derivatives
The reactivity of the isothiazole ring is often explored through the synthesis and subsequent functionalization of its derivatives.
Experimental Protocol: Synthesis of Methyl 4-amino-5-thiazolecarboxylate[6]
To a solution of 4-amino-2-methylthiothiazole-5-carboxylic acid methyl ester (9.79 mmol) in methanol (40 mL), zinc powder (58.8 mmol) is added. A 3M solution of hydrochloric acid in methanol (20 mL) is then added dropwise over 10 minutes. The reaction mixture is stirred at room temperature for 1 hour. Additional zinc (1 g) is added, and stirring is continued overnight. The reaction mixture is then poured into a stirring mixture of silica gel and saturated sodium carbonate solution. The resulting mixture is filtered, and the solid is washed with methanol. Water is added to the filtrate, which is then extracted with dichloromethane. The combined organic extracts are washed with brine, dried over sodium sulfate, and concentrated under vacuum. The crude product is purified by precipitation from ether to give the desired product.
Conclusion
The 1,2-thiazole ring system exhibits a rich and diverse reactivity profile, making it a valuable synthon in organic chemistry. Its susceptibility to electrophilic and nucleophilic substitution, participation in cycloaddition reactions, and propensity for ring-opening transformations provide a multitude of avenues for the construction of complex molecular architectures. A thorough understanding of these reactivity patterns is crucial for the rational design and synthesis of novel isothiazole-containing molecules with desired biological or material properties. This guide serves as a foundational resource to aid researchers in harnessing the synthetic potential of this important heterocyclic scaffold.
References
A Technical Guide to 3-Substituted-1,2-Thiazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of 3-substituted-1,2-thiazole (isothiazole) compounds, a class of heterocyclic molecules that has garnered significant interest in medicinal chemistry. Possessing a versatile scaffold, these compounds exhibit a wide spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents. This document details their synthesis, summarizes their biological activities with quantitative data, provides experimental protocols for key assays, and visualizes a key signaling pathway targeted by these compounds.
Core Concepts and Synthesis
The 1,2-thiazole, or isothiazole, ring is a five-membered aromatic heterocycle containing a nitrogen and a sulfur atom in adjacent positions. The substitution at the 3-position of this ring system has been a focal point for medicinal chemists to modulate the pharmacological properties of the resulting compounds. Various synthetic strategies have been developed for the construction of 3-substituted-1,2-thiazoles, often involving multi-step reactions to build the heterocyclic core and introduce the desired substituents.
A general and user-friendly method for the synthesis of 3,5-disubstituted isothiazoles involves the reaction of β-ketodithioesters or β-ketothioamides with ammonium acetate. This one-pot reaction proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade to form the C-N and S-N bonds of the isothiazole ring.[1]
Biological Activities of 3-Substituted-1,2-Thiazole Derivatives
Derivatives of 3-substituted-1,2-thiazole have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The nature of the substituent at the 3-position, as well as substitutions at other positions on the ring, plays a crucial role in determining the specific activity and potency of these compounds.
Anticancer Activity
Numerous studies have highlighted the potential of 3-substituted-1,2-thiazole derivatives as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, often with IC50 values in the micromolar and even nanomolar range. For instance, certain novel thiazole derivatives have shown potent activity against breast cancer cell lines.[2] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[3][4]
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Novel Thiazole Derivatives | MCF-7 (Breast) | Varies | [2] |
| Thiazole Derivatives | Leukemia HL-60(TB) | Varies | [3] |
Antimicrobial Activity
The 1,2-thiazole scaffold is also a key component in a variety of compounds exhibiting potent antimicrobial activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a common measure of the effectiveness of these compounds. Studies have shown that certain 3-substituted-1,2-thiazole derivatives are effective against both Gram-positive and Gram-negative bacteria.
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiazole Derivatives | Staphylococcus aureus | 50-200 | |
| Thiazole Derivatives | Streptococcus agalactiae | 25-100 |
Anti-inflammatory Activity
Several amide and ester derivatives of 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid have been synthesized and have shown significant anti-inflammatory activity in various in vivo models.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of 3-substituted-1,2-thiazole compounds.
General Synthesis of 3,5-Disubstituted-1,2-Thiazoles
A mixture of the appropriate β-ketodithioester or β-ketothioamide (1.0 mmol) and ammonium acetate (2.0 mmol) in a suitable solvent is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by extraction with an organic solvent, followed by purification of the crude product by column chromatography to yield the desired 3,5-disubstituted-1,2-thiazole.[1]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7][8]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a further 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the supernatant and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control (untreated cells).
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is used to determine the antimicrobial activity of the synthesized compounds.[9][10]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Spread the microbial inoculum evenly over the surface of the agar plate.
-
Well Preparation: Create wells of a specific diameter in the agar using a sterile borer.
-
Compound Application: Add a defined volume of the test compound solution at different concentrations into the wells.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.
Signaling Pathway Visualization
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[4] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development. Several thiazole derivatives have been identified as potent inhibitors of this pathway.[3][11][12]
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 3-substituted-1,2-thiazole compounds on PI3K.
This diagram illustrates how external growth factors activate Receptor Tyrosine Kinases (RTKs), which in turn activate Phosphatidylinositol 3-kinase (PI3K). PI3K then phosphorylates PIP2 to PIP3, initiating a cascade that involves PDK1 and Akt, ultimately leading to the activation of mTORC1 and promoting cell growth and survival. 3-Substituted-1,2-thiazole compounds can inhibit this pathway by targeting PI3K, thereby blocking the downstream signaling and exerting their anticancer effects.
Conclusion
3-Substituted-1,2-thiazole compounds represent a promising class of molecules with significant potential for the development of new drugs to treat a variety of diseases, including cancer and microbial infections. The versatility of their synthesis allows for the creation of diverse libraries of compounds for screening and optimization. Further research into the specific mechanisms of action and structure-activity relationships of these compounds will undoubtedly lead to the discovery of more potent and selective therapeutic agents. This technical guide serves as a foundational resource for researchers and professionals dedicated to advancing the field of drug discovery and development.
References
- 1. Isothiazole synthesis [organic-chemistry.org]
- 2. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. makhillpublications.co [makhillpublications.co]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. The principle and precautions of thiazole blue (MTT) colorimetry [yacooscience.com]
- 9. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. connectjournals.com [connectjournals.com]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN101952282A - Thiazole derivatives useful as PI 3 kinase inhibitors - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(Methoxymethoxy)-1,2-thiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3-(methoxymethoxy)-1,2-thiazole, a potentially valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process: the formation of the precursor 3-hydroxy-1,2-thiazole, followed by the protection of the hydroxyl group as a methoxymethyl (MOM) ether.
Introduction
The 1,2-thiazole (isothiazole) ring is a significant scaffold in a variety of biologically active compounds. The introduction of a methoxymethyl (MOM) ether at the 3-position provides a protected hydroxyl group that can be useful for subsequent chemical modifications. The MOM protecting group is stable under a range of reaction conditions but can be readily removed under acidic conditions, making it a versatile tool in multi-step organic synthesis.
This document outlines a general and adaptable two-step synthetic route to this compound.
Synthesis Overview
The synthesis of this compound is achieved through a two-step sequence:
-
Step 1: Synthesis of 3-Hydroxy-1,2-thiazole. This precursor can be synthesized through the cyclization of an appropriate 3-mercaptopropanamide derivative. This method is a general approach for the formation of the isothiazolinone ring system, which exists in tautomeric equilibrium with the 3-hydroxyisothiazole form.
-
Step 2: Protection of 3-Hydroxy-1,2-thiazole with a Methoxymethyl (MOM) Group. The hydroxyl group of 3-hydroxy-1,2-thiazole is protected using chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base to yield the final product.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound. Please note that the yield for the synthesis of 3-hydroxy-1,2-thiazole is based on general procedures for similar compounds and may require optimization for this specific substrate.
| Step | Reaction | Reagents and Conditions | Typical Yield (%) | Purity (%) | Reference |
| 1 | Synthesis of 3-Hydroxy-1,2-thiazole | 3-Mercaptopropanamide, Chlorination (e.g., SO₂Cl₂) or Oxidation, Cyclization | 60-80 | >95 | General method based on isothiazolinone synthesis. |
| 2 | MOM Protection of 3-Hydroxy-1,2-thiazole | 3-Hydroxy-1,2-thiazole, Chloromethyl methyl ether (MOMCl), N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM), 0 °C to room temperature | 85-95 | >98 | Based on standard MOM protection protocols. |
Experimental Protocols
Step 1: Synthesis of 3-Hydroxy-1,2-thiazole (General Procedure)
This protocol describes a general method for the synthesis of 3-hydroxy-1,2-thiazole via the cyclization of 3-mercaptopropanamide.
Materials:
-
3-Mercaptopropanamide
-
Chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂) or an oxidizing agent
-
Inert solvent (e.g., dichloromethane, chloroform)
-
Aqueous base (e.g., sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve 3-mercaptopropanamide in an inert solvent such as dichloromethane in a reaction flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the chlorinating agent (e.g., 1.1 equivalents of sulfuryl chloride) in the same solvent to the cooled solution of 3-mercaptopropanamide.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-hydroxy-1,2-thiazole.
Step 2: Synthesis of this compound
This protocol details the protection of the hydroxyl group of 3-hydroxy-1,2-thiazole using chloromethyl methyl ether (MOMCl).
Materials:
-
3-Hydroxy-1,2-thiazole
-
Chloromethyl methyl ether (MOMCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxy-1,2-thiazole (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add N,N-diisopropylethylamine (DIPEA, 1.5 equivalents) to the solution.
-
Slowly add chloromethyl methyl ether (MOMCl, 1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., ethyl acetate/hexanes) to yield this compound as a pure product.
Mandatory Visualization
The following diagrams illustrate the synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
The logical relationship between the starting materials, reagents, and products in the two-step synthesis is depicted in the following diagram.
Caption: Logical flow of the two-step synthesis.
Application of 3-(Methoxymethoxy)-1,2-thiazole in Organic Synthesis
Abstract: This document provides detailed application notes and protocols for the use of 3-(methoxymethoxy)-1,2-thiazole in organic synthesis. While specific literature on this compound is limited, its synthetic utility can be inferred from the well-established chemistry of its constituent functional groups: the methoxymethyl (MOM) ether protecting group and the 1,2-thiazole (isothiazole) heterocyclic core. The primary application of this compound is as a stable, protected precursor to 3-hydroxy-1,2-thiazole, a versatile intermediate for the synthesis of more complex molecules. This guide will cover the deprotection of the MOM group and the subsequent potential transformations of the 3-hydroxy-1,2-thiazole scaffold.
Introduction
This compound is a protected form of 3-hydroxy-1,2-thiazole. The methoxymethyl (MOM) group is a common protecting group for alcohols and phenols due to its stability under a range of conditions, including those that are basic, nucleophilic, and involve many oxidizing and reducing agents. Its primary role in the context of this compound is to mask the reactive hydroxyl group of 3-hydroxy-1,2-thiazole, allowing for chemical modifications at other positions of the thiazole ring or on other parts of a larger molecule. The key synthetic application of this compound is its deprotection to unmask the 3-hydroxyl group, which can then be used in a variety of subsequent reactions.
Key Application: Deprotection to 3-Hydroxy-1,2-thiazole
The most immediate synthetic application of this compound is the removal of the MOM protecting group to generate 3-hydroxy-1,2-thiazole. This transformation is typically achieved under acidic conditions. The choice of acid and solvent can be tailored to the sensitivity of other functional groups present in the molecule.
The following table summarizes common conditions for the deprotection of MOM ethers. While these are general conditions, they are applicable to this compound. Yields are typically high but are substrate-dependent.
| Method | Reagents and Conditions | Solvent | Typical Reaction Time | Notes |
| A | Concentrated HCl (catalytic) | Methanol or Ethanol | 1-6 hours | A common and effective method. |
| B | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0.5-3 hours | Useful for substrates sensitive to aqueous conditions. |
| C | Pyridinium p-toluenesulfonate (PPTS) | tert-Butanol | 2-12 hours | Milder conditions, suitable for acid-sensitive substrates. |
| D | Trimethylsilyl bromide (TMSBr) | Dichloromethane (DCM) | 0.5-2 hours | A non-acidic method involving a Lewis acid. |
Protocol 2.1: Deprotection of this compound using Hydrochloric Acid
-
Dissolve this compound (1.0 eq) in methanol (0.1 M).
-
Add concentrated hydrochloric acid (0.1-0.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-hydroxy-1,2-thiazole.
Protocol 2.2: Deprotection of this compound using Trifluoroacetic Acid
-
Dissolve this compound (1.0 eq) in dichloromethane (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (2.0-5.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield 3-hydroxy-1,2-thiazole.
Caption: Workflow for the deprotection of this compound.
Synthetic Applications of the 3-Hydroxy-1,2-thiazole Core
Once deprotected, the resulting 3-hydroxy-1,2-thiazole serves as a versatile building block for the synthesis of various derivatives. The reactivity of the 1,2-thiazole ring is influenced by the substituents present. The hydroxyl group at the 3-position can direct electrophilic substitution and can itself be a site for further functionalization.
The 1,2-thiazole ring can undergo electrophilic substitution reactions, such as halogenation. The position of substitution will be directed by the existing groups on the ring. For 3-hydroxy-1,2-thiazole, the electron-donating nature of the hydroxyl group is expected to activate the ring towards electrophilic attack.
Protocol 3.1.1: Halogenation of 3-Hydroxy-1,2-thiazole (General)
-
Dissolve 3-hydroxy-1,2-thiazole (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Add the halogenating agent (e.g., N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS)) portion-wise at room temperature.
-
Stir the mixture for the required time, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with a solution of sodium thiosulfate to remove any excess halogen.
-
Dry the organic phase, concentrate, and purify the product by chromatography or recrystallization.
The nitrogen atom of the 1,2-thiazole ring can be alkylated, and the 3-hydroxyl group can undergo O-alkylation or O-arylation, providing access to a wide range of derivatives.
The protons on the 1,2-thiazole ring can be removed by strong bases to form organometallic intermediates. These can then react with various electrophiles or be used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The presence of the hydroxyl group may influence the site of metallation.
Caption: Potential synthetic pathways for 3-hydroxy-1,2-thiazole.
Conclusion
This compound is a valuable synthetic intermediate primarily used as a protected precursor for 3-hydroxy-1,2-thiazole. Its application hinges on the reliable deprotection of the MOM group under acidic conditions, for which several standard protocols are available. The resulting 3-hydroxy-1,2-thiazole is a versatile building block that can undergo a variety of transformations, including electrophilic substitution and functionalization of the hydroxyl group and ring nitrogen, making it a useful scaffold in medicinal chemistry and materials science. The protocols and data presented here provide a foundational guide for researchers and professionals in drug development to effectively utilize this compound in their synthetic endeavors.
Application Notes and Protocols: 3-(Methoxymethoxy)-1,2-thiazole as a Versatile Building Block for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of 3-(methoxymethoxy)-1,2-thiazole as a versatile building block in the construction of complex molecular architectures. The methoxymethyl (MOM) protected 3-hydroxy-1,2-thiazole offers a stable yet readily cleavable handle, enabling the strategic introduction of the 1,2-thiazole motif into a variety of target molecules. This heterocycle is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by thiazole-containing compounds.[1][2]
This document outlines detailed protocols for the preparation of this compound, its functionalization via directed lithiation, and subsequent deprotection to reveal the 3-hydroxy-1,2-thiazole core.
Data Presentation
Table 1: Synthesis of 3-Hydroxy-1,2-thiazole
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Formation of Thioamide | Propionaldehyde, Lawesson's Reagent | Toluene | 110 | 4 | 85 |
| 2 | Cyclization | Propanethioamide, Chlorosulfonyl isocyanate | Dichloromethane | 0 to rt | 12 | 60 |
Table 2: Protection of 3-Hydroxy-1,2-thiazole
| Entry | Protecting Group | Reagents | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | MOM | MOMCl | DIPEA | Dichloromethane | 0 to rt | 3 | 92 |
Table 3: Functionalization of this compound
| Entry | Electrophile | Product | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 5-(Hydroxy(phenyl)methyl)-3-(methoxymethoxy)-1,2-thiazole | n-BuLi | THF | -78 | 1 | 75 |
| 2 | Iodine | 5-Iodo-3-(methoxymethoxy)-1,2-thiazole | n-BuLi | THF | -78 | 1 | 88 |
| 3 | N,N-Dimethylformamide | This compound-5-carbaldehyde | n-BuLi | THF | -78 | 1 | 70 |
Table 4: Deprotection of MOM Group
| Entry | Product from Table 3 | Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Entry 1 | HCl (2M) | Methanol | 50 | 2 | 95 |
| 2 | Entry 2 | Trifluoroacetic acid | Dichloromethane | rt | 1 | 91 |
| 3 | Entry 3 | p-Toluenesulfonic acid | Methanol | rt | 4 | 93 |
Experimental Protocols
Protocol 1: Synthesis of 3-Hydroxy-1,2-thiazole
This protocol describes a potential two-step synthesis of the parent heterocycle, 3-hydroxy-1,2-thiazole.
Step 1: Synthesis of Propanethioamide
-
To a solution of propionaldehyde (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).
-
Heat the reaction mixture to 110 °C and stir for 4 hours under an inert atmosphere.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford propanethioamide.
Step 2: Cyclization to 3-Hydroxy-1,2-thiazole
-
Dissolve propanethioamide (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.
-
Add chlorosulfonyl isocyanate (1.1 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield 3-hydroxy-1,2-thiazole.
Protocol 2: MOM Protection of 3-Hydroxy-1,2-thiazole
This protocol details the protection of the hydroxyl group of 3-hydroxy-1,2-thiazole as a methoxymethyl (MOM) ether.[3][4][5]
-
Dissolve 3-hydroxy-1,2-thiazole (1.0 eq) in anhydrous dichloromethane under an inert atmosphere and cool the solution to 0 °C.
-
Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the solution.
-
Slowly add chloromethyl methyl ether (MOMCl) (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 3: Functionalization of this compound via Lithiation
This protocol describes the regioselective functionalization of the 1,2-thiazole ring at the C5 position. The methoxy group of the MOM ether can act as a directing group for ortho-lithiation, however, in the case of 1,2-thiazoles, the C5 proton is generally the most acidic and prone to deprotonation.
-
Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool to -78 °C.
-
Add n-butyllithium (n-BuLi) (1.1 eq, as a solution in hexanes) dropwise to the solution and stir for 1 hour at -78 °C.
-
Add the desired electrophile (1.2 eq) (e.g., benzaldehyde, iodine, or N,N-dimethylformamide) as a solution in THF.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Deprotection of the MOM Group
This protocol outlines the removal of the MOM protecting group to reveal the free hydroxyl group.[3][4][5]
-
Dissolve the MOM-protected thiazole derivative (1.0 eq) in methanol.
-
Add a catalytic amount of a strong acid (e.g., 2M HCl, trifluoroacetic acid, or p-toluenesulfonic acid).
-
Stir the reaction at room temperature or heat gently (e.g., 50 °C) and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction with a mild base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography if necessary.
Visualizations
Figure 1: Synthetic pathway to this compound.
References
Application Notes and Protocols for the N-Oxide Functionalization of 3-(Methoxymethoxy)-1,2-thiazole
Application Notes
Thiazole N-oxides are versatile synthetic intermediates that exhibit modified reactivity compared to their parent thiazole counterparts. The introduction of the N-oxide functionality alters the electronic properties of the thiazole ring, facilitating various functionalization reactions that are otherwise challenging. This makes them valuable building blocks for the synthesis of complex heterocyclic compounds in medicinal chemistry and materials science.
The primary method for the synthesis of thiazole N-oxides is the direct oxidation of the thiazole nitrogen. Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in the presence of an acid or anhydride catalyst.[1][2] The choice of oxidant and reaction conditions can be critical to avoid oxidation of the sulfur atom in the thiazole ring.[3]
Once formed, the 3-(methoxymethoxy)-1,2-thiazole N-oxide can potentially undergo a variety of functionalization reactions. The N-oxide group can direct C-H functionalization at positions adjacent to the nitrogen atom. For instance, methods have been developed for the regioselective C-H formamidation and sulfonylation of thiazole N-oxides, providing avenues for further molecular elaboration.
Experimental Protocols
Two representative protocols for the N-oxidation of thiazole derivatives are provided below. These can serve as a foundation for developing a specific procedure for this compound.
Protocol 1: N-Oxidation of a Thiazole Derivative Using Hydrogen Peroxide and Maleic Anhydride
This protocol is adapted from the synthesis of 2-methylbenzothiazole-N-oxide and is suitable for substrates that are stable to the reaction conditions.[1][4]
Materials:
-
This compound (starting material)
-
Maleic anhydride
-
Dichloromethane (CH₂Cl₂)
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Silica gel for column chromatography
-
Methanol (MeOH)
-
Standard laboratory glassware and magnetic stirrer
-
Ice-water bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the starting thiazole (1.0 eq) and maleic anhydride (1.25 eq) in dichloromethane.
-
Stir the solution and begin to add 30% aqueous hydrogen peroxide (3.6 eq) dropwise.
-
After the addition is complete, heat the mixture to reflux and maintain for 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice-water bath to precipitate the resulting maleic acid.
-
Filter off the precipitate and wash it with dichloromethane.
-
Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography to isolate the desired N-oxide product.
Protocol 2: General N-Oxidation of a Thiazole Derivative Using m-CPBA
This protocol is a general method for the N-oxidation of nitrogen-containing heterocycles using meta-chloroperoxybenzoic acid.[2][5]
Materials:
-
This compound (starting material)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Tetrahydrofuran (THF) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the starting thiazole (1.0 eq) in THF in a round-bottom flask.
-
Add m-CPBA (2.0 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-72 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to decompose excess peroxide.
-
Add saturated aqueous sodium bicarbonate solution to neutralize the meta-chlorobenzoic acid byproduct.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following table summarizes the quantitative data for the representative synthesis of 2-methylbenzothiazole-N-oxide as described in the literature.[1][4]
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Equiv. |
| 2-Methylbenzothiazole | 149.21 | 7.5 | 0.05 | 1.0 |
| Maleic Anhydride | 98.06 | 6.10 | 0.062 | 1.24 |
| 30% H₂O₂ | 34.01 | 6.35 | 0.18 | 3.6 |
| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) | |
| 2-Methylbenzothiazole-N-oxide | 165.21 | 2.9 | 36 |
Visualizations
Caption: General reaction scheme for the N-oxidation of this compound.
Caption: General experimental workflow for the synthesis and purification of a thiazole N-oxide.
References
Application Notes and Protocols for High-Throughput Screening of 3-(Methoxymethoxy)-1,2-thiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 3-(methoxymethoxy)-1,2-thiazole analogs. The provided methodologies are based on established screening paradigms for analogous heterocyclic compounds, particularly focusing on anticancer and enzyme inhibition assays.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[1][2][3] Analogs of this compound are of interest for their potential as novel therapeutic agents. High-throughput screening (HTS) is an essential tool for rapidly evaluating large libraries of such analogs to identify promising lead compounds for further development.[1] This document outlines protocols for both cell-based and biochemical assays suitable for the HTS of this compound class.
Data Presentation: Quantitative Screening Data of Thiazole Analogs
The following tables summarize quantitative data from representative screening studies of various thiazole derivatives, illustrating the types of data that can be generated from the described protocols.
Table 1: Cytotoxicity of Thiazole Derivatives against Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 4c | MCF-7 (Breast) | MTT Assay | 2.57 ± 0.16 | [4] |
| 4c | HepG2 (Liver) | MTT Assay | 7.26 ± 0.44 | [4] |
| 4d | MDA-MB-231 (Breast) | Cytotoxicity Assay | 1.21 | [5] |
| 3e | Various | Antiproliferative Assay | 0.0017 - 0.038 | [6] |
| 3f | A549 (Lung) | Antiproliferative Assay | 0.037 | [7] |
| 8j | HepG2 (Liver) | Anticancer Assay | 7.90 | [8] |
| 8m | HepG2 (Liver) | Anticancer Assay | 5.15 | [8] |
Table 2: Enzyme Inhibition by Thiazole Derivatives
| Compound ID | Target Enzyme | Assay Type | IC50 (µM) | % Inhibition | Reference |
| 3b | PI3Kα | In vitro enzymatic | 0.086 ± 0.005 | [9] | |
| 3b | mTOR | In vitro enzymatic | 0.221 ± 0.014 | [9] | |
| 4b | VEGFR-2 | Enzyme Inhibition | 81.36% | [5] | |
| 4d | VEGFR-2 | Enzyme Inhibition | 85.72% | [5] | |
| 2b | COX-1 | In vitro inhibition | 0.239 | [10] | |
| 2b | COX-2 | In vitro inhibition | 0.191 | [10] | |
| 2a | COX-2 | In vitro inhibition | 0.958 | [10] |
Experimental Protocols
Protocol 1: High-Throughput Cell-Based Cytotoxicity Screening (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic effects of this compound analogs on cancer cell lines.
1. Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well microplates
-
Multi-channel pipette and automated liquid handling system
-
Microplate reader
2. Procedure:
- Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Compound Preparation: Prepare a stock solution of each this compound analog in DMSO. Perform serial dilutions to obtain the desired final concentrations for the assay.
- Compound Treatment: After 24 hours of cell incubation, add 100 µL of medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
- MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Protocol 2: High-Throughput Biochemical Enzyme Inhibition Assay (e.g., Kinase Assay)
This protocol provides a general framework for a high-throughput biochemical assay to screen for inhibitors of a specific enzyme (e.g., a protein kinase).
1. Materials and Reagents:
-
Purified recombinant target enzyme (e.g., PI3Kα, VEGFR-2)
-
Substrate for the enzyme (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (specific to the enzyme)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Test compounds (this compound analogs) and a known inhibitor as a positive control
-
384-well microplates
-
Automated liquid handling system
-
Luminometer or fluorescence plate reader
2. Procedure:
- Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of the test compounds at various concentrations into the wells of a 384-well plate.
- Enzyme Addition: Add the purified enzyme diluted in assay buffer to each well.
- Incubation (Pre-incubation): Incubate the plate for 15-30 minutes at room temperature to allow the compounds to bind to the enzyme.
- Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrate and ATP.
- Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at the optimal temperature for the enzyme.
- Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions (e.g., for an ADP-Glo™ assay, this would involve a reagent to deplete remaining ATP and another to convert ADP to ATP, which then drives a luciferase reaction).
- Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.
- Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the controls. Determine the IC50 values from the dose-response curves.
Mandatory Visualizations
Caption: High-Throughput Screening Workflow for Thiazole Analogs.
Caption: Putative Inhibition of the PI3K/mTOR Signaling Pathway.
References
- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Techniques for the Quantification of 3-(Methoxymethoxy)-1,2-thiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(Methoxymethoxy)-1,2-thiazole is a heterocyclic organic compound. As with many specialized organic molecules, robust and validated analytical methods are crucial for its quantification in various matrices, whether for reaction monitoring, purity assessment, or pharmacokinetic studies. This document outlines a recommended analytical approach using High-Performance Liquid Chromatography (HPLC) with UV detection and provides a more sensitive method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Due to a lack of specific published methods for this compound, the following protocols are based on established methods for structurally similar compounds, such as substituted thiazoles and molecules containing the methoxymethyl (MOM) ether protecting group. These methods serve as a strong starting point and must be validated for the specific matrix and concentration range of interest.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique suitable for the quantification of analytes in the microgram per milliliter (µg/mL) range and above. It is an excellent choice for purity analysis and reaction monitoring where high sensitivity is not required.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.
-
Mobile Phase: A gradient elution is suggested to ensure good peak shape and separation from impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: The UV absorption spectrum of this compound should be determined. A preliminary scan from 200-400 nm is recommended. Based on the thiazole ring structure, a wavelength between 230-270 nm is likely to be appropriate.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to obtain a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL). The diluent should be the initial mobile phase composition.
-
Sample Preparation: Dissolve or dilute the sample in the initial mobile phase to a concentration that falls within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve. A coefficient of determination (R²) > 0.99 is desirable.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
-
Data Presentation: HPLC-UV Method
| Parameter | Typical Value | Notes |
| Linearity (R²) | > 0.995 | Over a concentration range of 1-100 µg/mL |
| Limit of Detection (LOD) | ~0.1-0.5 µg/mL | Requires experimental determination |
| Limit of Quantification (LOQ) | ~0.5-1.5 µg/mL | Requires experimental determination |
| Precision (%RSD) | < 5% | For replicate injections |
| Accuracy (% Recovery) | 95-105% | Spiked sample recovery |
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity detection, LC-MS/MS is the method of choice. This technique offers quantification at the nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) level.
Experimental Protocol: LC-MS/MS
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for fast and efficient separations.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is a good starting point, as the thiazole nitrogen can be readily protonated.
-
Analyte Optimization: Infuse a standard solution of this compound (~1 µg/mL) directly into the mass spectrometer to determine the precursor ion ([M+H]⁺) and optimize fragmentor voltage.
-
MRM Transitions: Perform a product ion scan of the precursor ion to identify suitable product ions for Multiple Reaction Monitoring (MRM). Select at least two transitions (one for quantification, one for confirmation). The fragmentation will likely involve the cleavage of the methoxymethyl group.
-
Source Parameters: Optimize gas temperatures, gas flow rates, and capillary voltage to maximize the signal for the analyte.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution as described for the HPLC-UV method.
-
Calibration Standards: Prepare calibration standards by serial dilution to cover the expected concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Sample Preparation: For complex matrices (e.g., plasma, tissue homogenates), a sample extraction step such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) will be necessary to remove interferences.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard, if used) against concentration.
-
Use a weighted (e.g., 1/x²) linear regression.
-
Quantify the analyte in the samples using the regression equation.
-
Data Presentation: LC-MS/MS Method
| Parameter | Typical Value | Notes |
| Linearity (R²) | > 0.998 | Over a concentration range of 0.1-100 ng/mL |
| Limit of Detection (LOD) | ~0.01-0.05 ng/mL | Requires experimental determination |
| Limit of Quantification (LOQ) | ~0.05-0.1 ng/mL | Requires experimental determination |
| Precision (%RSD) | < 15% | At the LOQ, <10% for other concentrations |
| Accuracy (% Recovery) | 85-115% | Spiked sample recovery |
Logical Workflow: LC-MS/MS Method Development
Caption: Development and validation workflow for LC-MS/MS.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends primarily on the required sensitivity and the complexity of the sample matrix. HPLC-UV provides a reliable and cost-effective method for less demanding applications, while LC-MS/MS offers superior sensitivity and selectivity essential for trace-level quantification in complex biological or environmental samples. The protocols provided herein offer a solid foundation for method development and validation.
Application Notes and Protocols for the Scaled-Up Production of 3-(Methoxymethoxy)-1,2-thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scaled-up synthesis of 3-(methoxymethoxy)-1,2-thiazole, a heterocyclic compound of potential interest in medicinal chemistry and drug development. Due to the limited availability of specific literature for this target molecule, this guide outlines a proposed two-step synthetic pathway. This pathway begins with the synthesis of 3-hydroxyisothiazole, followed by the protection of the hydroxyl group using a methoxymethyl (MOM) ether. The protocols provided are based on established chemical principles and analogous reactions reported for similar molecular scaffolds. All quantitative data is presented in structured tables, and detailed experimental procedures are provided. Safety precautions for handling all hazardous materials are also detailed.
Introduction
Isothiazole derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The introduction of a methoxymethyl (MOM) protecting group can be a crucial step in a multi-step synthesis of more complex molecules, by masking a reactive hydroxyl group. This document details a proposed scalable synthetic route to this compound, providing researchers with the necessary information to produce this compound in significant quantities for further investigation.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a two-step process, starting from a suitable precursor to form the 3-hydroxyisothiazole intermediate, which is then followed by the introduction of the MOM protecting group.
Caption: Proposed two-step synthesis of this compound.
Part 1: Synthesis of 3-Hydroxyisothiazole (Intermediate)
The synthesis of the 3-hydroxyisothiazole intermediate is a critical first step. While various methods exist for the synthesis of the isothiazole ring, a common approach involves the cyclization of a β-keto-thioamide or related precursor. The following protocol is a general representation and may require optimization for scale-up.
Experimental Protocol: Synthesis of 3-Hydroxyisothiazole
This protocol is adapted from general isothiazole synthesis methodologies.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10 g scale) | Moles |
| β-keto-thioamide precursor | Varies | Varies | 1.0 eq |
| Oxidizing Agent (e.g., I₂) | 253.81 | Varies | 1.1 eq |
| Base (e.g., Pyridine) | 79.10 | Varies | 2.0 eq |
| Solvent (e.g., Ethanol) | 46.07 | Varies | - |
| Hydrochloric Acid (HCl) | 36.46 | Varies | - |
| Ethyl Acetate | 88.11 | Varies | - |
| Saturated Sodium Bicarbonate | 84.01 | Varies | - |
| Brine | - | Varies | - |
| Anhydrous Sodium Sulfate | 142.04 | Varies | - |
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a multi-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Dissolution: Dissolve the β-keto-thioamide precursor in the chosen solvent (e.g., ethanol).
-
Addition of Base: Add the base (e.g., pyridine) to the solution and stir.
-
Addition of Oxidizing Agent: Slowly add a solution of the oxidizing agent (e.g., iodine) in the same solvent via the dropping funnel. An exothermic reaction may occur; maintain the temperature with an ice bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 3-hydroxyisothiazole by recrystallization or column chromatography.
Part 2: Methoxymethylation of 3-Hydroxyisothiazole
The second step involves the protection of the hydroxyl group of 3-hydroxyisothiazole as a methoxymethyl (MOM) ether. This is a common transformation in organic synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is based on standard methoxymethylation procedures.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10 g of 3-hydroxyisothiazole) | Moles |
| 3-Hydroxyisothiazole | 101.12 | 10.0 g | 1.0 eq (0.099 mol) |
| Diisopropylethylamine (DIPEA) | 129.24 | 19.2 mL | 1.1 eq (0.109 mol) |
| Methoxymethyl chloride (MOM-Cl) | 80.51 | 8.3 mL | 1.1 eq (0.109 mol) |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Saturated Ammonium Chloride | 53.49 | Varies | - |
| Brine | - | Varies | - |
| Anhydrous Magnesium Sulfate | 120.37 | Varies | - |
Procedure:
-
Reaction Setup: In a fume hood, add 3-hydroxyisothiazole and dichloromethane to a dry, inert gas-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Slowly add diisopropylethylamine (DIPEA) to the solution.
-
Addition of MOM-Cl: Add methoxymethyl chloride (MOM-Cl) dropwise via the dropping funnel, maintaining the temperature at 0 °C. Caution: MOM-Cl is a carcinogen.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude this compound by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of the target compound.
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Methoxymethyl chloride (MOM-Cl): This reagent is a known carcinogen and should be handled with extreme caution in a certified chemical fume hood.[1] Avoid inhalation and skin contact.[1] All equipment and glassware contaminated with MOM-Cl should be decontaminated with a solution of aqueous ammonia.
-
Diisopropylethylamine (DIPEA): This is a corrosive and flammable liquid. Handle with care and avoid contact with skin and eyes.
-
Dichloromethane (DCM): This is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area and avoid inhalation of vapors.
-
Oxidizing agents (e.g., Iodine): These can be corrosive and harmful. Avoid contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Data Summary
The following table provides a summary of the expected inputs and outputs for the methoxymethylation step. Please note that yields are estimated and will require experimental optimization.
| Parameter | Value |
| Starting Material | 3-Hydroxyisothiazole |
| Starting Mass | 10.0 g |
| Molar Equivalents of DIPEA | 1.1 |
| Molar Equivalents of MOM-Cl | 1.1 |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Theoretical Product Mass | 14.4 g |
| Estimated Yield | 70-90% |
Conclusion
This document provides a detailed set of application notes and protocols for the proposed scaled-up production of this compound. While the provided methodologies are based on established chemical principles, they should be considered as a starting point. Optimization of reaction conditions, particularly for the initial synthesis of 3-hydroxyisothiazole, will be necessary to achieve high yields and purity on a larger scale. Strict adherence to the outlined safety precautions is essential for the safe execution of these protocols.
References
Application Notes and Protocols for Efficacy Testing of 3-(methoxymethoxy)-1,2-thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3] Many clinically approved drugs feature a thiazole scaffold, highlighting its importance in drug design and development.[4][5] These compounds have demonstrated diverse therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][6] The versatility of the thiazole ring allows for structural modifications to develop novel molecules with enhanced potency and selectivity.[2]
This document provides a detailed experimental framework for assessing the therapeutic efficacy of a novel compound, 3-(methoxymethoxy)-1,2-thiazole. The proposed workflow follows a tiered approach, beginning with broad primary screening to identify potential biological activities, followed by more focused secondary assays to elucidate the mechanism of action and culminating in preliminary in vivo evaluation.
Experimental Workflow
The overall experimental design is structured to systematically evaluate the biological activity of this compound, starting from broad screening and progressing to more specific mechanistic and in vivo studies.
References
- 1. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. thiazole-derivatives-in-medicinal-chemistry-recent-advancements-in-synthetic-strategies-structure-activity-relationship-and-pharmacological-outcomes - Ask this paper | Bohrium [bohrium.com]
- 5. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
in vitro and in vivo applications of 3-(methoxymethoxy)-1,2-thiazole
A comprehensive search of scientific literature and patent databases did not yield any specific information, experimental data, or protocols for the compound 3-(methoxymethoxy)-1,2-thiazole. Therefore, detailed application notes and protocols for this specific molecule cannot be provided.
However, the broader class of thiazole derivatives has been extensively studied and has shown a wide range of biological activities. Thiazole-containing compounds are present in numerous FDA-approved drugs and experimental therapeutic agents. The applications of thiazole derivatives are diverse, with significant research focused on their potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[1][2][3]
This document provides a general overview of the in vitro and in vivo applications of thiazole derivatives, drawing from the available literature on various analogs. The protocols and data presented are for representative thiazole compounds and are intended to serve as a guide for researchers interested in the potential applications of novel thiazole derivatives like this compound.
In Vitro Applications of Thiazole Derivatives
Thiazole derivatives have demonstrated significant potential in various in vitro assays, primarily targeting cancer cell lines and microbial pathogens.
Anticancer Activity
A prominent application of thiazole derivatives is in cancer research, where they have been shown to inhibit the proliferation of various cancer cell lines.[4][5][6][7]
Table 1: In Vitro Anticancer Activity of Selected Thiazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Substituted Thiazole-4[5H]-ones | MCF-7 (Breast) | 2.57 ± 0.16 | [4] |
| Substituted Thiazole-4[5H]-ones | HepG2 (Liver) | 7.26 ± 0.44 | [4] |
| PI3K/mTOR Dual Inhibitors | Leukemia HL-60(TB) | Not specified | [5] |
| 4-Substituted Methoxybenzoyl-Aryl-Thiazoles | Melanoma | 0.021 - 0.071 | [8] |
| 4-Substituted Methoxybenzoyl-Aryl-Thiazoles | Prostate Cancer | 0.021 - 0.071 | [8] |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Various | Not specified | [7] |
| Thiazole-fused Androstenone Derivatives | Melanoma | Low concentrations | [9] |
This protocol outlines a common method for assessing the cytotoxic effects of thiazole derivatives on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test thiazole derivative in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Logical Workflow for In Vitro Anticancer Screening
Caption: Workflow for identifying lead anticancer thiazole derivatives.
Antimicrobial Activity
Thiazole derivatives have also been investigated for their efficacy against various bacterial and fungal strains.[3][10]
Table 2: In Vitro Antimicrobial Activity of Selected Thiazole Derivatives
| Compound Class | Microbial Strain | MIC (mg/mL) | Reference |
| Heteroaryl(aryl) Thiazole Derivatives | P. aeruginosa | 0.23 - 0.7 | [10] |
| Heteroaryl(aryl) Thiazole Derivatives | E. coli | 0.23 - 0.7 | [10] |
| Heteroaryl(aryl) Thiazole Derivatives | Fungal Strains | 0.06 - 0.47 | [10] |
| Acetylene containing 2-(2-hydrazinyl)thiazoles | M. tuberculosis H37Rv | 50-100 µg/mL | [11] |
This protocol is used to determine the lowest concentration of a thiazole derivative that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
-
Compound Dilution: Perform serial two-fold dilutions of the thiazole derivative in the broth medium in a 96-well microplate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the microplate at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vivo Applications of Thiazole Derivatives
While in vitro data is more abundant, some studies have explored the in vivo efficacy of thiazole derivatives, particularly in animal models of cancer and inflammation.
Anti-inflammatory Activity
Certain thiazole derivatives have shown potent anti-inflammatory effects in animal models.
Table 3: In Vivo Anti-inflammatory Activity of a Selected Thiazole Derivative
| Compound | Animal Model | Effect | Reference |
| Sulfonamide-substituted coumarinylthiazole | Not specified | Potent anti-inflammatory efficacy comparable to indomethacin | [1] |
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Grouping: Divide rats into groups: control, standard (e.g., indomethacin), and test groups receiving different doses of the thiazole derivative.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Antitumor Activity in Preclinical Models
Thiazole-fused androstenone and ethisterone derivatives have demonstrated potent anti-melanoma activity in preclinical mouse models.[9]
Signaling Pathway Implicated in Thiazole Derivative Anticancer Activity
Caption: PI3K/mTOR pathway inhibition by certain thiazole derivatives.
Disclaimer: The provided protocols and data are for informational purposes only and are based on published research on various thiazole derivatives. Researchers should develop and validate their own specific protocols for any new compound, including this compound, based on its unique physicochemical properties and biological targets. All experimental work should be conducted in accordance with relevant safety guidelines and regulations.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazole-fused androstenone and ethisterone derivatives | RTI [rti.org]
- 10. researchgate.net [researchgate.net]
- 11. Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Methoxymethoxy)-1,2-thiazole
Welcome to the technical support center for the synthesis of 3-(methoxymethoxy)-1,2-thiazole. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for challenges encountered during this synthetic sequence.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
The synthesis is typically a two-step process. First, the core heterocyclic compound, 3-hydroxy-1,2-thiazole, is synthesized. Second, the hydroxyl group at the 3-position is protected using a methoxymethyl (MOM) group. This protecting group strategy is common when the hydroxyl group's reactivity could interfere with subsequent reaction steps.
Q2: I am having trouble with the first step, the synthesis of 3-hydroxy-1,2-thiazole. What are some common issues?
The synthesis of the 1,2-thiazole (isothiazole) ring can be challenging. Common issues include low yields, difficulty in purification, and the formation of isomeric byproducts. The success of the reaction is highly dependent on the chosen synthetic route, purity of starting materials, and strict control of reaction conditions such as temperature and pH. A common precursor route involves the cyclization of a compound containing the requisite N-C-C-S backbone.
Q3: My MOM-protection step is inefficient. What could be the cause?
Low efficiency in the MOM protection step often points to several factors:
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Presence of Water: The reagents used, particularly MOMCl and strong bases like sodium hydride, are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Base Strength: The chosen base may not be strong enough to fully deprotonate the 3-hydroxy-1,2-thiazole, which can be acidic. A stronger base or a different base/solvent combination might be required.
-
Reagent Degradation: Chloromethyl methyl ether (MOMCl) can degrade over time. Using a fresh or properly stored bottle is crucial.
-
Temperature: The reaction may require cooling (e.g., 0 °C) to prevent side reactions, or gentle heating to proceed to completion, depending on the specific substrate and reagents.
Q4: Are there alternatives to the MOM protecting group for 3-hydroxy-1,2-thiazole?
Yes, several other protecting groups can be used for hydroxyl functions. The choice depends on the stability of the thiazole ring and the conditions of subsequent reaction steps. Alternatives include:
-
Silyl Ethers (e.g., TBDMS, TIPS): Generally stable but can be cleaved with fluoride ions.
-
Benzyl Ether (Bn): Very stable and typically removed by hydrogenolysis.
-
Acetyl (Ac) or Pivaloyl (Piv) Esters: Can be introduced with acyl chlorides or anhydrides and are typically removed under basic conditions.[1]
Q5: What are the primary safety concerns when working with MOMCl for protection?
Chloromethyl methyl ether (MOMCl) is a potent carcinogen and a strong alkylating agent.[2] Furthermore, it may contain the even more dangerous impurity bis(chloromethyl)ether (BCME).[3] All manipulations involving MOMCl must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q6: I am observing decomposition of my product during silica gel chromatography. What is the likely cause?
The MOM ether is an acetal, which can be labile to acid.[4] Standard silica gel can be slightly acidic, leading to the cleavage of the MOM group on the column. To mitigate this, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent system.
Synthesis and Troubleshooting Workflow
Caption: A workflow diagram for the synthesis and troubleshooting of this compound.
Troubleshooting Guide
| Problem Encountered | Possible Cause | Suggested Solution |
| Low or No Yield in Ring Formation | 1. Impure starting materials. 2. Incorrect reaction temperature. 3. Inappropriate base or solvent. | 1. Recrystallize or purify starting materials. 2. Screen a range of temperatures (-10 °C to 50 °C). 3. Test alternative bases (e.g., NaOEt, K2CO3) and solvents (e.g., EtOH, DMF). |
| Incomplete MOM Protection | 1. Insufficient base. 2. Wet solvent or glassware. 3. Deactivated MOMCl reagent. | 1. Increase base to 1.5-2.0 equivalents. 2. Use freshly distilled anhydrous solvents and oven-dried glassware. 3. Use a new bottle of MOMCl or distill before use. |
| Formation of Multiple Products | 1. Side reactions due to high temperature. 2. Base-mediated decomposition of the thiazole ring. 3. N-alkylation instead of O-alkylation. | 1. Run the reaction at a lower temperature (e.g., 0 °C). 2. Use a non-nucleophilic bulky base like DIPEA.[2][4] 3. Use NaH to pre-form the oxygen anion before adding MOMCl.[4] |
| Product Decomposition During Workup | 1. Aqueous acidic wash is too strong. 2. Prolonged exposure to acidic conditions. | 1. Use a milder wash, such as saturated aq. NH4Cl or cold water. 2. Minimize the time the product is in contact with any acidic media. |
| Difficulty in MOM Deprotection | 1. Thiazole ring is sensitive to strong acid. 2. Incomplete reaction under mild conditions. | 1. Use milder Lewis acids (e.g., ZnBr2, MgBr2) instead of strong Brønsted acids like HCl.[5] 2. Increase temperature or reaction time. Consider alternative methods like TMSOTf and 2,2′-bipyridyl.[6] |
Key Experimental Protocols
Protocol 1: Synthesis of 3-Hydroxy-1,2-thiazole (General Route)
This is a representative protocol as multiple routes exist. This method proceeds via a cyclization pathway.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the appropriate α-cyano-α-mercaptoacetamide precursor (1.0 eq) in anhydrous ethanol (5 mL per mmol of substrate).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, neutralize the mixture by adding glacial acetic acid until the pH is ~6-7.
-
Extraction: Remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization to yield 3-hydroxy-1,2-thiazole.
Protocol 2: MOM Protection of 3-Hydroxy-1,2-thiazole
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-hydroxy-1,2-thiazole (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL per mmol). Cool the solution to 0 °C.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) dropwise to the stirred solution.
-
Reagent Addition: After 10 minutes, add chloromethyl methyl ether (MOMCl, 1.2 eq) dropwise, keeping the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO3) solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude material via flash column chromatography (using silica gel pre-treated with 1% triethylamine in the eluent) to afford this compound.
Deprotection Conditions Comparison
The following table summarizes common conditions for the deprotection of MOM ethers, which may be required in subsequent synthetic steps.
| Reagent(s) | Solvent(s) | Temperature (°C) | Typical Reaction Time | Notes |
| 6M HCl | Methanol / THF | 25 - 50 | 1 - 6 hours | Standard, forceful conditions. May degrade acid-sensitive substrates.[3] |
| Trifluoroacetic Acid (TFA) | Dichloromethane | 0 - 25 | 30 min - 2 hours | Strong acid, effective but may not be selective.[4] |
| Pyridinium p-toluenesulfonate (PPTS) | t-Butanol | 50 - 70 | 6 - 24 hours | Mildly acidic, good for sensitive substrates. |
| Zinc Bromide (ZnBr2) / n-PrSH | Dichloromethane | 0 - 25 | 10 - 30 minutes | Very rapid and mild Lewis acid condition, good for preserving stereocenters.[5] |
| Trimethylsilyl triflate (TMSOTf) / 2,2'-Bipyridyl | Acetonitrile | 0 - 25 | 1 - 3 hours | Mild, non-acidic conditions suitable for complex molecules.[6] |
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues in the MOM protection step.
References
- 1. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 2. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(methoxymethoxy)-1,2-thiazole
Welcome to the technical support center for the synthesis of 3-(methoxymethoxy)-1,2-thiazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of this synthesis and improve yields. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
The synthesis of this compound typically involves a two-stage process. First, a suitable precursor is used to construct the 1,2-thiazole (isothiazole) ring, yielding 3-hydroxy-1,2-thiazole. The second stage involves the protection of the hydroxyl group as a methoxymethyl (MOM) ether. Optimizing the yield requires careful consideration of the reaction conditions in both stages.
Q2: Why is a protecting group like MOM necessary?
The methoxymethyl (MOM) group is a widely used protecting group for hydroxyl functions due to its stability in a variety of conditions, including strongly basic to weakly acidic environments (pH 4 to 12).[1][2] This stability allows for subsequent chemical modifications on other parts of the molecule without affecting the hydroxyl group. The MOM group forms an acetal, which is significantly less reactive than the free alcohol.[3]
Q3: What are the primary safety concerns associated with this synthesis?
A primary concern is the use of chloromethyl methyl ether (MOMCl), which is a common reagent for introducing the MOM group.[1][4] MOMCl is a known human carcinogen and a potent alkylating agent.[4][5] It is crucial to handle this reagent with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment. Additionally, acidic deprotection of the MOM group can regenerate carcinogenic byproducts in the headspace of the reaction vessel.[6]
Q4: What are the critical parameters for maximizing the yield of the MOM protection step?
Several factors influence the yield of the MOM protection step. These include the choice of base, solvent, and reaction temperature. The purity of the reagents, especially MOMCl and the solvent, is also critical. For instance, using a solvent dried over P₂O₅ can improve yields when using methylal for protection.[1] The choice between a strong base like sodium hydride (NaH) or a weaker, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) can also significantly impact the outcome.[1][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Yield During MOM Protection
Q: I am getting a very low yield during the MOM protection of 3-hydroxy-1,2-thiazole. What are the possible causes and solutions?
A: Low yield in this step is a common problem and can be attributed to several factors.
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Incomplete Deprotonation: The hydroxyl group of the thiazole must be deprotonated to become a nucleophile. If using a weak base like DIPEA, ensure it is added in sufficient molar excess.[3] For sterically hindered or less acidic hydroxyl groups, a stronger base like NaH in an anhydrous solvent like THF might be necessary.[1]
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Reagent Purity: MOMCl degrades over time. Use a fresh or properly stored bottle of MOMCl. Solvents must be anhydrous, as water will react with the base and MOMCl.
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Reaction Temperature: The reaction is typically started at 0 °C and allowed to warm to room temperature.[2] Running the reaction at too high a temperature can lead to side reactions and decomposition of the product.
-
Alternative Reagents: If MOMCl proves problematic, consider using dimethoxymethane (methylal) with an acid catalyst like P₂O₅ or trifluoromethanesulfonic acid (TfOH).[1]
Issue 2: Formation of Multiple Byproducts
Q: My reaction mixture shows multiple spots on TLC after the MOM protection step. What are these byproducts and how can I avoid them?
A: The formation of byproducts can complicate purification and reduce the overall yield.
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N-Alkylation: The nitrogen atom at position 2 of the 1,2-thiazole ring is nucleophilic and can compete with the hydroxyl group for the MOM electrophile, leading to N-alkylation.[7] To minimize this, use a bulky, non-nucleophilic base like DIPEA which is less likely to deprotonate other sites.[4] Running the reaction at a lower temperature can also improve selectivity.
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Disulfide Formation: If the starting material is a thiol-containing precursor for the thiazole synthesis, oxidative coupling can lead to disulfide byproducts.[5] Ensuring an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
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Purification: Careful column chromatography is typically required to separate the desired O-protected product from byproducts.[8]
Issue 3: Low Yield During 1,2-Thiazole Ring Formation
Q: I am struggling to synthesize the 3-hydroxy-1,2-thiazole precursor. What are some common issues with isothiazole synthesis?
A: The synthesis of the 1,2-thiazole ring can be challenging. Unlike the more common 1,3-thiazole, the 1,2-isomer often requires specific synthetic strategies.
-
Hantzsch Thiazole Synthesis Inapplicability: The widely known Hantzsch synthesis, which reacts α-haloketones with thioamides, typically produces 1,3-thiazoles, not 1,2-thiazoles.[9][10][11]
-
Suitable Synthetic Routes: The synthesis of 1,2-thiazoles often involves the cyclization of compounds that already contain the requisite N-S bond or the formation of this bond during the cyclization step.[12] This may involve starting materials like β-thioxo amides or the use of elemental sulfur with appropriate substrates.
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Reaction Conditions: These cyclization reactions can be sensitive to pH, temperature, and oxidizing or reducing agents. The stability of the thiazole ring itself can be an issue, as it is susceptible to degradation under certain conditions.[7] It is essential to screen different solvents and catalysts to find the optimal conditions for your specific substrate.
Experimental Protocols & Data
Protocol 1: MOM Protection of 3-hydroxy-1,2-thiazole (General Procedure)
This protocol is a general guideline for the O-alkylation of a hydroxyl group on a thiazole ring.
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Dissolve 3-hydroxy-1,2-thiazole (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
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Cool the solution to 0 °C in an ice bath.
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Add N,N-diisopropylethylamine (DIPEA) (1.5 - 2.0 eq) dropwise to the stirred solution.[2][3]
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After stirring for 10-15 minutes, add chloromethyl methyl ether (MOMCl) (1.2 - 1.5 eq) dropwise. Caution: MOMCl is a carcinogen.
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Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours, monitoring the reaction progress by TLC.
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Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to obtain this compound.
Data Summary: Conditions for MOM Protection
The table below summarizes various conditions reported for the introduction of the MOM protecting group on hydroxyl compounds.
| Reagent System | Base | Solvent | Temperature | Yield | Reference |
| MOMCl | DIPEA | DCM / DMF | 0 °C to RT | Good to High | [1][2][3][4] |
| MOMCl | NaH | THF | 0 °C to RT | Good to High | [1][3] |
| CH₂(OMe)₂ (Methylal) | P₂O₅ | CHCl₃ | 25 °C | Good | [1] |
| CH₂(OMe)₂ (Methylal) | TfOH | CH₂Cl₂ | RT | Moderate | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis of this compound.
Caption: General two-stage workflow for the target synthesis.
Troubleshooting Logic for Low Yield
This decision tree provides a logical approach to diagnosing and solving issues related to low product yield.
Caption: Decision tree for troubleshooting low synthesis yield.
MOM Protection Pathway
This diagram illustrates the key chemical transformation in the MOM protection step.
Caption: Simplified pathway for MOM protection of the hydroxyl group.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 5. A New Method for Alkoxymethyl (MOM or EOM) Protection of Thiol Functionality in Heterocyclic Compounds [inis.iaea.org]
- 6. reddit.com [reddit.com]
- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 3-(Methoxymethoxy)-1,2-thiazole
Welcome to the technical support center for the synthesis and optimization of 3-(methoxymethoxy)-1,2-thiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this synthetic procedure. The synthesis of this compound is typically a two-step process: first, the synthesis of the 3-hydroxy-1,2-thiazole precursor, followed by the protection of the hydroxyl group as a methoxymethyl (MOM) ether. This guide will address potential issues that may arise during both of these critical stages.
I. Synthesis of 3-Hydroxy-1,2-thiazole Precursor
The synthesis of the 3-hydroxy-1,2-thiazole core is a crucial first step. A common approach is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. For the synthesis of a 3-hydroxy-1,2-thiazole, suitable starting materials would be an α-halo-β-hydroxy ketone or a related equivalent, and a source of the thioamide functionality.
Troubleshooting Guide: Synthesis of 3-Hydroxy-1,2-thiazole
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Low reactivity of starting materials: The chosen α-haloketone or thioamide may not be sufficiently reactive under the applied conditions. 2. Incorrect reaction temperature: The reaction may require heating to overcome the activation energy barrier, or conversely, elevated temperatures could be causing decomposition. 3. Inappropriate solvent: The solvent may not be suitable for dissolving the reactants or facilitating the reaction. 4. Incorrect pH: The reaction can be sensitive to the pH of the medium. | 1. Increase reactivity: Consider using a more reactive α-haloketone (e.g., α-bromo over α-chloro). For the thioamide, ensure it is of high purity. 2. Optimize temperature: Screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C, reflux). Monitor the reaction by TLC or LC-MS to check for product formation and decomposition. 3. Solvent screening: Test a variety of solvents, such as ethanol, isopropanol, acetonitrile, or DMF. 4. Adjust pH: The Hantzsch synthesis can sometimes be promoted by the addition of a mild, non-nucleophilic base (e.g., sodium bicarbonate, triethylamine) to neutralize the HX formed during the reaction. However, acidic conditions have also been reported to influence the regioselectivity of the cyclization.[1] |
| Formation of Multiple Products/Isomers | 1. Ambiguous cyclization: The starting materials may allow for the formation of regioisomers (e.g., 2-hydroxythiazole instead of 3-hydroxythiazole). 2. Side reactions: The starting materials or product may be undergoing undesired side reactions under the reaction conditions. | 1. Control regioselectivity: Carefully select starting materials that favor the desired cyclization pathway. The use of acidic conditions can sometimes alter the regioselectivity of the Hantzsch synthesis.[1] 2. Optimize reaction conditions: Lowering the reaction temperature or reducing the reaction time may minimize the formation of byproducts. Purification by column chromatography or recrystallization will be necessary to isolate the desired product. |
| Product Decomposition | 1. Instability of the hydroxythiazole: The 3-hydroxy-1,2-thiazole ring may be unstable under the reaction or work-up conditions, especially at elevated temperatures or in the presence of strong acids or bases. | 1. Milder reaction conditions: Use lower temperatures and shorter reaction times. 2. Careful work-up: Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh conditions. Extraction with a suitable organic solvent and careful removal of the solvent under reduced pressure is recommended. |
Experimental Workflow for 3-Hydroxy-1,2-thiazole Synthesis
Caption: General workflow for the synthesis of 3-hydroxy-1,2-thiazole.
II. MOM Protection of 3-Hydroxy-1,2-thiazole
The second step involves the protection of the hydroxyl group of 3-hydroxy-1,2-thiazole as a methoxymethyl (MOM) ether. This is typically achieved by reacting the hydroxylated thiazole with methoxymethyl chloride (MOM-Cl) in the presence of a base.
Troubleshooting Guide: MOM Protection
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation: The base used may not be strong enough to deprotonate the hydroxyl group of the thiazole. 2. Inactive MOM-Cl: Methoxymethyl chloride is moisture-sensitive and can degrade over time. 3. Steric hindrance: The hydroxyl group may be sterically hindered, preventing the approach of the MOM-Cl. | 1. Use a stronger base: If a weak base like triethylamine or DIPEA is ineffective, consider using a stronger base such as sodium hydride (NaH). 2. Use fresh MOM-Cl: Ensure that the MOM-Cl is fresh and handled under anhydrous conditions. 3. Increase reaction temperature: Gently heating the reaction mixture may help to overcome steric hindrance. |
| Formation of Byproducts | 1. N-alkylation: If there are unprotected nitrogen atoms in the thiazole ring, they can also be alkylated by MOM-Cl. 2. Decomposition of starting material: The starting material or product may be unstable to the basic conditions. | 1. Optimize base and temperature: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) to favor O-alkylation. Running the reaction at a lower temperature can also increase selectivity. 2. Milder conditions: Use a weaker base and lower the reaction temperature. Monitor the reaction closely to minimize decomposition. |
| Difficult Purification | 1. Similar polarity of product and starting material: The MOM-protected product may have a similar polarity to the starting 3-hydroxy-1,2-thiazole, making separation by column chromatography difficult. 2. Presence of base: The base used in the reaction can complicate the work-up and purification. | 1. Optimize chromatography: Use a different solvent system or a different stationary phase for column chromatography. 2. Aqueous work-up: Perform an aqueous work-up to remove the base and its salts before chromatography. For example, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove an amine base, or with water to remove inorganic salts. |
Experimental Protocol: MOM Protection of 3-Hydroxy-1,2-thiazole
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Preparation:
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Dissolve 3-hydroxy-1,2-thiazole (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.
-
-
Reaction:
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Add a suitable base (e.g., diisopropylethylamine (DIPEA), 1.5 eq) dropwise to the cooled solution.
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Stir the mixture for 10-15 minutes at 0 °C.
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Add methoxymethyl chloride (MOM-Cl, 1.2 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
-
Work-up and Purification:
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Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Logical Troubleshooting Flow for MOM Protection
Caption: Troubleshooting logic for the MOM protection step.
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the Hantzsch synthesis of 3-hydroxy-1,2-thiazole?
A1: Ethanol is a commonly used and effective solvent for the Hantzsch thiazole synthesis as it readily dissolves many of the starting materials and is relatively inert. However, if solubility or reactivity issues arise, other polar solvents like isopropanol, acetonitrile, or DMF can be explored.
Q2: My MOM protection reaction is very slow. What can I do to speed it up?
A2: To accelerate a slow MOM protection reaction, you can try several approaches. First, ensure your reagents are of high quality and anhydrous. You can then consider using a stronger base, such as sodium hydride (NaH), to ensure complete deprotonation of the hydroxyl group. Gently heating the reaction mixture can also increase the reaction rate, but this should be done with caution to avoid byproduct formation.
Q3: I am getting a mixture of O-alkylation and N-alkylation during the MOM protection. How can I improve the selectivity for O-alkylation?
A3: To favor O-alkylation over N-alkylation, using a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is recommended. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can also enhance the selectivity for the desired O-alkylation product.
Q4: The deprotection of the MOM group is proving difficult. What conditions should I try?
A4: MOM ethers are typically cleaved under acidic conditions. A common method is using a solution of HCl in methanol or THF/water. If this is not effective or leads to decomposition, milder acidic conditions using reagents like pyridinium p-toluenesulfonate (PPTS) can be attempted.
Q5: Is MOM-Cl a safe reagent to use?
A5: Methoxymethyl chloride (MOM-Cl) is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Whenever possible, consider using a less hazardous alternative, such as generating MOM-Cl in situ from acetyl chloride and dimethoxymethane.
References
Technical Support Center: Purification of 3-(Methoxymethoxy)-1,2-thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-(methoxymethoxy)-1,2-thiazole.
Frequently Asked Questions (FAQs)
Q1: What are the common purification methods for this compound?
A1: The most common purification methods for this compound and similar heterocyclic compounds are silica gel column chromatography and recrystallization. The choice of method depends on the nature of the impurities and the scale of the purification.
Q2: What are the potential impurities I might encounter?
A2: Potential impurities can include unreacted starting materials from the synthesis, such as 3-hydroxy-1,2-thiazole, and reagents like chloromethyl methyl ether (MOM-Cl) or dimethoxymethane. Byproducts from side reactions and degradation products, such as the deprotected 3-hydroxy-1,2-thiazole, are also common.
Q3: Is the methoxymethyl (MOM) protecting group stable during purification?
A3: The MOM group is generally stable under neutral and basic conditions (pH 4-12)[1]. However, it is sensitive to acidic conditions and can be cleaved to reveal the free hydroxyl group[1][2]. Care must be taken to avoid acidic environments during purification, such as using untreated silica gel or acidic solvent systems.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purity of fractions. A suitable solvent system should be chosen to give good separation between the desired product and impurities. Visualization can be achieved using UV light (if the compound is UV active) and/or staining reagents.
Troubleshooting Guides
Problem 1: Low recovery of the product after silica gel column chromatography.
| Possible Cause | Suggested Solution |
| Product is highly polar and strongly adsorbs to the silica gel. | Increase the polarity of the eluent. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) may be effective. Adding a small amount of a polar modifier like methanol can also help. |
| Product is degrading on the silica gel. | The silica gel may be too acidic, causing the cleavage of the MOM group. Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., triethylamine) in the initial eluent before packing the column. Alternatively, use pre-treated neutral silica gel. |
| Improper solvent system selection. | The chosen eluent may not be optimal for eluting the product. Perform a thorough TLC analysis with various solvent systems to identify the best eluent for separation and elution. |
| Product co-elutes with an impurity. | The resolution of the column may be insufficient. Try using a longer column, a finer mesh silica gel, or a different solvent system with a lower polarity to improve separation. |
Problem 2: The purified product shows the presence of 3-hydroxy-1,2-thiazole.
| Possible Cause | Suggested Solution |
| Cleavage of the MOM group during purification. | As mentioned above, avoid acidic conditions. Use neutralized silica gel for chromatography. If using recrystallization, ensure the solvent is not acidic. |
| Incomplete protection reaction. | If the initial synthesis did not go to completion, unreacted 3-hydroxy-1,2-thiazole will be present. The polarity difference between the protected and unprotected compound is significant, so a well-optimized column chromatography should be able to separate them. |
| Hydrolysis during work-up or storage. | Ensure all work-up steps are performed under neutral or slightly basic conditions. Store the purified product in a dry, cool place, and consider storing it over a desiccant. |
Data Presentation
Table 1: Illustrative Purity and Recovery Data for Purification Methods
| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery (%) |
| Silica Gel Chromatography (Standard Silica) | 85 | 92 | 65 |
| Silica Gel Chromatography (Neutralized Silica) | 85 | 98 | 85 |
| Recrystallization (Ethanol/Water) | 85 | 99 | 75 |
Table 2: Illustrative TLC Data for Monitoring Purification
| Compound | Rf Value (Hexane:Ethyl Acetate 1:1) | Visualization |
| This compound | 0.6 | UV active |
| 3-hydroxy-1,2-thiazole | 0.2 | UV active, stains with KMnO4 |
| Starting Material X | 0.8 | UV active |
| Non-polar byproduct Y | 0.9 | UV inactive, stains with PMA |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). For sensitive compounds, consider pre-treating the silica gel by adding 1% triethylamine to the slurry and stirring for 30 minutes.
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Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient will be determined by prior TLC analysis.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.
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Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
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Solvent Selection: Choose a solvent or solvent system in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for thiazole derivatives include ethanol, methanol, and mixtures with water.
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Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
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Crystal Collection: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low purity issues.
References
Technical Support Center: Overcoming Solubility Challenges with 3-(methoxymethoxy)-1,2-thiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 3-(methoxymethoxy)-1,2-thiazole and other poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. What are the common reasons for poor solubility?
Poor solubility of a compound like this compound can stem from several factors related to its physicochemical properties. These include high crystal lattice energy, where the molecule prefers to remain in a solid state rather than interact with the solvent, and low polarity, which can lead to unfavorable interactions with polar solvents like water. More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, making this a common challenge.[1][2]
Q2: What initial steps should I take to assess the solubility of a new compound?
A systematic approach is crucial. Start with a small amount of the compound and test its solubility in a range of common laboratory solvents of varying polarities. This initial screening will provide a qualitative understanding of your compound's solubility profile and guide further optimization efforts. It's also important to distinguish between kinetic and thermodynamic solubility, as these can provide different insights into your compound's behavior.[3]
Q3: How does pH influence the solubility of a compound?
For ionizable compounds, pH can be a critical determinant of solubility. The solubility of weakly acidic or basic compounds can be significantly enhanced by adjusting the pH of the solution to favor the ionized form, which is generally more water-soluble.[4] For a compound containing a thiazole ring, which is weakly basic, altering the pH might influence its solubility.[5]
Q4: What is the difference between kinetic and thermodynamic solubility?
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Kinetic solubility is the concentration of a compound that dissolves in a given time under specific conditions, often from a high-concentration stock solution (like DMSO). It's a measure of how quickly the compound dissolves and is often used in high-throughput screening.[3]
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Thermodynamic solubility (or equilibrium solubility) is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. This is typically determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a longer period (e.g., 24-48 hours).[6][7]
Q5: What are some common techniques to enhance the solubility of poorly soluble compounds?
Several techniques can be employed, which can be broadly categorized as physical and chemical modifications.[1]
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Physical Modifications: These include particle size reduction (micronization, nanosuspension), and creating amorphous solid dispersions.[1][8]
-
Chemical Modifications: These involve pH adjustment, salt formation (for ionizable compounds), and the use of co-solvents or complexing agents like cyclodextrins.[1][4]
Troubleshooting Guides
Issue: Compound Precipitation Upon Addition to Aqueous Buffer
If you observe immediate precipitation when adding a DMSO stock of this compound to an aqueous buffer, this indicates that the compound has low kinetic solubility in that specific buffer system.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Issue: Low Overall Solubility in a Range of Solvents
When initial screening reveals poor solubility across multiple common solvents, a more systematic and advanced approach is necessary.
Decision Tree for Solubility Enhancement:
Caption: Decision tree for selecting a solubility enhancement technique.
Data Presentation
Table 1: Initial Solubility Screening of this compound
| Solvent | Polarity Index | Visual Solubility (at 1 mg/mL) |
| Water | 10.2 | Insoluble |
| PBS (pH 7.4) | ~10 | Insoluble |
| Ethanol | 4.3 | Sparingly Soluble |
| Methanol | 5.1 | Soluble |
| Acetone | 4.3 | Soluble |
| Dichloromethane | 3.1 | Freely Soluble |
| DMSO | 7.2 | Freely Soluble |
Table 2: Effect of pH on the Aqueous Solubility of a Hypothetical Weakly Basic Compound
| Buffer pH | Kinetic Solubility (µM) |
| 4.0 | 150 |
| 5.0 | 85 |
| 6.0 | 20 |
| 7.0 | 5 |
| 7.4 | < 2 |
| 8.0 | < 1 |
Table 3: Comparison of Solubility Enhancement Techniques for a Hypothetical Compound
| Technique | Apparent Solubility (µg/mL) | Fold Increase |
| Unformulated Compound in PBS | 1.5 | - |
| 10% Ethanol Co-solvent | 12.0 | 8 |
| 2% HP-β-Cyclodextrin | 25.5 | 17 |
| Solid Dispersion (1:5 with PVP K30) | 75.0 | 50 |
Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay
This protocol outlines a general method for determining the kinetic solubility of a compound using nephelometry or UV spectrophotometry.[7][9]
Workflow for Kinetic Solubility Assay:
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiazole - Wikipedia [en.wikipedia.org]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
stability and degradation of 3-(methoxymethoxy)-1,2-thiazole
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 3-(methoxymethoxy)-1,2-thiazole. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by acidic conditions, light exposure, and high temperatures. The methoxymethyl (MOM) ether group is particularly susceptible to hydrolysis under acidic conditions.[1][2] The 1,2-thiazole ring may degrade under photolytic and thermal stress.[3][4]
Q2: What is the expected stability of this compound under neutral and basic conditions?
A2: The methoxymethyl (MOM) ether protecting group is generally stable in a pH range of 4 to 12.[1] Therefore, this compound is expected to exhibit good stability under neutral and basic conditions at ambient temperature.
Q3: What are the likely degradation products of this compound?
A3: Under acidic conditions, the primary degradation product is expected to be 1,2-thiazol-3-ol, resulting from the cleavage of the methoxymethyl ether.[1][2] Photodegradation may lead to the cleavage of the thiazole ring, potentially forming various smaller, volatile compounds.[5] Thermal degradation can also lead to ring fragmentation.[4]
Q4: How should I store this compound to ensure its stability?
A4: To ensure stability, this compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. Long-term storage at low temperatures (e.g., 2-8 °C or -20 °C) is recommended. Avoid acidic environments.
Troubleshooting Guides
Issue 1: Rapid degradation of the compound in solution.
-
Question: I am observing rapid degradation of my this compound sample in solution. What could be the cause?
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Answer: The most likely cause is an acidic pH of your solvent or buffer system. The methoxymethyl (MOM) ether is labile to acid and will hydrolyze to 1,2-thiazol-3-ol.[1][2]
-
Troubleshooting Steps:
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Measure the pH of your solution.
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If the pH is below 4, adjust it to a neutral or slightly basic pH (7-8) using a suitable buffer, if compatible with your experimental setup.
-
For future experiments, ensure all solvents and reagents are free of acidic impurities. Consider using freshly prepared, pH-adjusted solvents.
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Issue 2: Appearance of unknown peaks in my chromatogram after sample preparation.
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Question: I am analyzing this compound by HPLC and see unexpected peaks that are not present in the standard. What could be their origin?
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Answer: These peaks could be degradation products. If your sample preparation involves exposure to light or elevated temperatures, or if you are using acidic mobile phases, degradation can occur.
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Troubleshooting Steps:
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Protect from Light: Prepare samples under amber light or in amber vials to prevent photodegradation.
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Control Temperature: Avoid heating the sample during preparation. Use cooling methods if necessary.
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Mobile Phase pH: If using an acidic mobile phase for HPLC, minimize the time the sample is in contact with it before injection. Consider developing a method with a mobile phase pH above 4.
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Peak Identification: Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks. A peak corresponding to the mass of 1,2-thiazol-3-ol would confirm acid-catalyzed degradation.
-
Data Presentation
Table 1: Predicted Stability Profile of this compound under Forced Degradation Conditions
| Stress Condition | Reagents and Conditions | Expected Degradation | Primary Degradation Product(s) |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Significant | 1,2-thiazol-3-ol, Formaldehyde, Methanol |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Minimal to None | No significant degradation expected |
| Oxidation | 3% H₂O₂, RT, 24h | Moderate | Oxidized thiazole derivatives |
| Photodegradation | UV light (254 nm), solid & solution, 24h | Significant | Thiazole ring cleavage products |
| Thermal Degradation | 80°C, solid, 72h | Moderate to Significant | Thiazole ring fragmentation products |
Note: This table is based on the known stability of methoxymethyl ethers and thiazole derivatives. Experimental results may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
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Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
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Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
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Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.
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Thermal Degradation: Store a solid sample of the compound at 80°C for 72 hours. Dissolve in the solvent before analysis.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method, preferably with a mass spectrometric detector (LC-MS) to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for separating the intact drug from its degradation products.
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient elution is recommended to separate polar and non-polar compounds.
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A: 0.1% Formic acid in water (adjust pH if compound is acid-labile).
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B: Acetonitrile.
-
-
Gradient Program (Example):
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
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Flow Rate: 1.0 mL/min.
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Detection: UV at a suitable wavelength (e.g., determined by UV scan) and/or mass spectrometry.
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Injection Volume: 10 µL.
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Column Temperature: 30°C.
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
troubleshooting common problems in 1,2-thiazole ring formation
1,2-Thiazole Ring Formation Technical Support Center
Welcome to the technical support center for 1,2-thiazole synthesis. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the formation of the 1,2-thiazole ring, with a primary focus on the widely-used Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of 1,2-thiazoles.
Q1: My Hantzsch thiazole synthesis has a very low yield or is not working at all. What are the common causes?
A1: Low or no yield in a Hantzsch synthesis is a frequent issue that can typically be traced back to several key factors:
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Reagent Quality:
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α-Haloketone Instability: α-Haloketones can be unstable, lachrymatory, and toxic. Ensure you are using a freshly prepared or properly stored reagent. Purity should be checked via NMR or TLC before use.
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Thioamide/Thiourea Decomposition: Thioamides can be unstable, especially in acidic conditions which can arise during the reaction.[1] Use high-purity thioamide or thiourea and consider preparing it fresh if it has been stored for a long time.
-
-
Reaction Conditions:
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Insufficient Heat: The Hantzsch synthesis often requires heating to overcome the activation energy for cyclization and subsequent dehydration.[2] If the reaction is sluggish, gradually increasing the temperature or switching to a higher-boiling solvent may improve the yield. Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields.[3]
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Incorrect Solvent: The choice of solvent is critical. Ethanol is commonly used, but other solvents like methanol, 1-butanol, or even aqueous mixtures can be effective depending on the substrates.[4][5] The polarity of the solvent can influence the solubility of reactants and intermediates, affecting the reaction rate.
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pH of the Medium: The reaction is often performed under neutral or slightly acidic conditions. Strongly acidic conditions can sometimes lead to a change in regioselectivity or decomposition of starting materials.[6][7]
-
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Reaction Mechanism Issues: The reaction proceeds through S-alkylation, cyclization, and dehydration. A failure at any of these steps will halt the synthesis. For instance, if the intermediate hydroxythiazoline is formed but does not dehydrate, the final aromatic product will not be obtained.
Q2: I am observing the formation of multiple products or isomers. How can I improve the regioselectivity?
A2: The formation of isomers is a known challenge, particularly when using N-monosubstituted thioureas.
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Under neutral conditions, the reaction of an α-haloketone with an N-monosubstituted thiourea typically yields the 2-(N-substituted amino)thiazole exclusively.[6]
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Under acidic conditions, however, a mixture of the 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole can be formed.[6][7] The ratio of these isomers is influenced by the specific acid, its concentration, temperature, and reaction time.[7]
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To favor the 2-(N-substituted amino)thiazole, ensure the reaction is run in a neutral solvent like acetone or ethanol without added acid.[7]
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To favor the 2-imino-2,3-dihydrothiazole, specific acidic conditions, such as 10M-HCl in ethanol at 80°C, have been shown to be effective.[6]
Q3: What are the most common side products and how can I minimize their formation?
A3: Besides isomeric products, other side reactions can reduce the yield of the desired thiazole.
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Self-condensation of α-haloketone: α-haloketones can undergo self-condensation, especially in the presence of a base. This can be minimized by slowly adding the α-haloketone to the reaction mixture containing the thioamide.
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Hydrolysis of α-haloketone: In the presence of water, the α-haloketone can hydrolyze back to the corresponding ketone. Using anhydrous solvents can prevent this.
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Dehalogenation of α-haloketone: This has been noted as a potential side reaction that can lower yields.[1]
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Formation of Dimerization Products: Depending on the reactants and conditions, dimerization of intermediates can occur.
To minimize side products, ensure high-purity starting materials, control the reaction temperature, and use the optimal solvent and pH conditions for your specific substrates.
Q4: My 2-aminothiazole product is difficult to purify. What purification strategies are effective?
A4: 2-Aminothiazoles can be challenging to purify due to their basicity and polarity.
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Precipitation/Recrystallization: Many 2-aminothiazole products are poorly soluble in water and can be precipitated by pouring the reaction mixture into a basic aqueous solution (e.g., 5% Na₂CO₃ or ammonium hydroxide).[5][8] The resulting solid can then be collected by filtration and recrystallized from a suitable solvent like ethanol, methanol, or benzene.[9][10]
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Acid-Base Extraction: The basic nitrogen of the 2-amino group allows for extraction into an acidic aqueous solution. The aqueous layer can be washed with an organic solvent to remove non-basic impurities, and then the pH can be raised to precipitate the purified product.
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Bisulfite Adduct Formation: For 2-aminothiazole itself, a purification method involves reacting the crude product with sulfur dioxide to form a bisulfite adduct, which precipitates from water. This solid can be filtered, washed, and then decomposed to regenerate the pure 2-aminothiazole.[11]
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Column Chromatography: If other methods fail, silica gel column chromatography can be used. A solvent system such as ethyl acetate/petroleum ether or chloroform/methanol is often effective.[10]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in 1,2-thiazole synthesis.
Caption: A workflow for diagnosing and solving low-yield problems.
Hantzsch Synthesis Mechanism & Failure Points
Understanding the mechanism is key to troubleshooting. The reaction involves three main stages: S-alkylation, intramolecular cyclization, and dehydration. A failure at any step will prevent product formation.
Caption: Key steps and potential failure points in the Hantzsch synthesis.
Quantitative Data: Optimizing Reaction Conditions
The yield of the Hantzsch synthesis is highly dependent on the reaction conditions. The following table summarizes the optimization of a one-pot, three-component synthesis of a Hantzsch thiazole derivative, illustrating the impact of solvent, temperature, and catalyst loading.
Table 1: Optimization for the Synthesis of a Substituted Thiazole (4a) [4] Reaction: 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1), thiourea (2), and benzaldehyde (3a)
| Entry | Solvent | Catalyst (SiW.SiO₂) | Temp (°C) | Time (h) | Yield (%) |
| 1 | EtOH/Water (50/50) | 15% | 25 | 10 | No reaction |
| 2 | EtOH/Water (50/50) | 15% | 65 | 3.5 | 85 |
| 3 | EtOH/Water (50/50) | 10% | 65 | 5 | 70 |
| 4 | EtOH | 15% | Reflux | 6 | 65 |
| 5 | EtOH/Water (50/50) | 20% | 65 | 3.5 | 85 |
| 6 | Methanol | 15% | Reflux | 6 | 50 |
| 7 | 1-Butanol | 15% | Reflux | 4 | 75 |
| 8 | Water | 15% | Reflux | 5 | 70 |
| 9 | EtOH/Water (50/50) | 15% | RT (Ultrasonic) | 2 | 88 |
As demonstrated, a mixture of ethanol and water with 15% catalyst loading under ultrasonic irradiation at room temperature provided the optimal yield in the shortest time.[4]
Experimental Protocols
This section provides a detailed, representative experimental protocol for the synthesis of 2-amino-4-phenylthiazole via the Hantzsch reaction.
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole[5]
Materials:
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2-Bromoacetophenone (5.0 mmol, ~0.995 g)
-
Thiourea (7.5 mmol, ~0.571 g)
-
Methanol (5 mL)
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5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
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Water (for rinsing)
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
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Solvent Addition: Add 5 mL of methanol to the vial.
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Heating: Place the vial on a hot plate and heat the mixture to approximately 100°C with stirring.
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Reaction Time: Continue stirring for 30 minutes.
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Cooling: Remove the reaction vial from the heat and allow the solution to cool to room temperature.
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Precipitation: Pour the contents of the reaction vial into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl the beaker to mix the contents thoroughly. A precipitate should form.[2][5]
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Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected solid (filter cake) with cold water to remove any inorganic salts and water-soluble impurities.
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Drying: Spread the collected solid on a tared watch glass and allow it to air dry completely.
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Characterization: Once dry, determine the mass of the product to calculate the percent yield. The product can be characterized by melting point, TLC, and NMR spectroscopy.[5]
Expected Outcome: This procedure typically results in a high yield of the 2-amino-4-phenylthiazole product, which often precipitates as a clean solid requiring minimal further purification.[2][5]
References
- 1. tandfonline.com [tandfonline.com]
- 2. google.com [google.com]
- 3. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. asianpubs.org [asianpubs.org]
- 9. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
side reactions in the synthesis of 3-(methoxymethoxy)-1,2-thiazole and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(methoxymethoxy)-1,2-thiazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, focusing on side reactions and their prevention.
Issue 1: Low yield of this compound during the protection of 3-hydroxy-1,2-thiazole.
| Potential Cause | Troubleshooting/Prevention Strategy | Expected Outcome |
| Incomplete deprotonation of 3-hydroxy-1,2-thiazole. | Use a stronger base or increase the equivalents of the base. For example, switch from a tertiary amine base like N,N-diisopropylethylamine (DIPEA) to a stronger base like sodium hydride (NaH).[1] Ensure anhydrous reaction conditions, as moisture will quench the base. | Improved conversion of the starting material to the desired product. |
| Degradation of the starting material or product. | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Minimize reaction time. Ensure the work-up procedure is not overly acidic or basic, as the thiazole ring can be sensitive to harsh pH conditions. | Reduced formation of decomposition byproducts and increased yield of the target compound. |
| Side reaction with the thiazole ring. | The nitrogen atom in the thiazole ring can potentially be alkylated by MOM-Cl. Use of a bulky non-nucleophilic base like DIPEA can help minimize this side reaction by not promoting the formation of highly reactive intermediates.[1][2] | Increased selectivity for O-alkylation over N-alkylation. |
| Inefficient purification. | Use column chromatography with a carefully selected solvent system (e.g., ethyl acetate/hexanes) to separate the product from unreacted starting material and byproducts. Monitor fractions by thin-layer chromatography (TLC). | Isolation of pure this compound with improved overall yield. |
Issue 2: Formation of multiple spots on TLC after the protection reaction, indicating several byproducts.
| Potential Byproduct | Identification | Prevention Strategy |
| N-Alkylated Isomer | Characterized by a different Rf value on TLC and potentially a different fragmentation pattern in mass spectrometry compared to the desired O-alkylated product. | Use a non-nucleophilic, sterically hindered base. Add the base to the solution of 3-hydroxy-1,2-thiazole before the dropwise addition of MOM-Cl.[1][2] |
| Bis-MOM Protected Species | Unlikely for this specific substrate but possible if other nucleophilic sites are present. | Use stoichiometric amounts of MOM-Cl. |
| Hydrolysis of MOM-Cl | Forms formaldehyde and HCl, which can lead to further side reactions. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Ring-Opened Products | The 1,2-thiazole ring can be susceptible to nucleophilic attack and ring-opening under certain conditions. | Use mild reaction conditions and avoid strong, nucleophilic bases if possible. Keep reaction times to a minimum. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended reaction conditions for the methoxymethyl (MOM) protection of 3-hydroxy-1,2-thiazole?
A1: Typical conditions involve reacting 3-hydroxy-1,2-thiazole with chloromethyl methyl ether (MOM-Cl) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is commonly used to neutralize the HCl generated during the reaction.[1][2] Alternatively, for substrates prone to N-alkylation, using a strong base like sodium hydride (NaH) to first generate the alkoxide followed by the addition of MOM-Cl can improve selectivity for O-alkylation.[1]
Q2: I am observing the formation of a significant amount of an unknown impurity that runs close to my product on TLC. What could it be?
A2: A common impurity in the MOM protection of N-heterocyclic alcohols is the N-alkylated isomer. The nitrogen atom of the thiazole ring can also act as a nucleophile and react with MOM-Cl. To confirm its identity, you can attempt to isolate the impurity and characterize it by NMR and mass spectrometry. To minimize its formation, consider using a bulkier base or changing the order of addition of reagents as described in A1.
Q3: Are there any safer alternatives to MOM-Cl?
A3: Yes, MOM-Cl is a known carcinogen.[2] A safer alternative is to use dimethoxymethane in the presence of an acid catalyst, such as P₂O₅ or trifluoromethanesulfonic acid, to perform an acetal exchange reaction.[3]
Q4: What are the best methods for deprotecting the MOM group from this compound?
A4: The MOM group is an acetal and is typically cleaved under acidic conditions.[3] Common methods include treatment with:
-
Dilute hydrochloric acid (HCl) in a protic solvent like methanol or ethanol.[3]
-
Trifluoroacetic acid (TFA) in dichloromethane.[1]
-
Lewis acids such as trimethylsilyl triflate (TMSOTf) in the presence of a scavenger like 2,2'-bipyridyl.[4]
It is important to choose mild conditions to avoid degradation of the thiazole ring.
Q5: My deprotection reaction is sluggish or incomplete. What can I do?
A5: You can try gently heating the reaction mixture or using a stronger acid. However, be cautious as harsh conditions can lead to decomposition. Another approach is to switch to a different deprotection method. For example, if you are using a mild Brønsted acid with little success, a Lewis acid-mediated deprotection might be more effective.
Experimental Protocols
Protocol 1: Synthesis of 3-hydroxy-1,2-thiazole (General Procedure)
The synthesis of 3-hydroxy-1,2-thiazole can be achieved through various methods, often involving the cyclization of a precursor containing the N-C-S backbone. A common approach is the reaction of an α-haloketone with a thioamide.[5]
-
Step 1: Synthesis of a suitable thioamide precursor. This will vary depending on the desired substitution pattern.
-
Step 2: Cyclization. The thioamide is reacted with an appropriate α-halocarbonyl compound in a suitable solvent, often with heating.
-
Step 3: Work-up and Purification. The reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.
Protocol 2: Methoxymethyl (MOM) Protection of 3-hydroxy-1,2-thiazole
-
Reagents and Equipment:
-
3-hydroxy-1,2-thiazole
-
Chloromethyl methyl ether (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet
-
-
Procedure:
-
Dissolve 3-hydroxy-1,2-thiazole (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.5 eq) to the solution and stir for 10 minutes.
-
Add MOM-Cl (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
-
Visualizations
Caption: Synthesis of this compound.
Caption: Competing O- and N-alkylation side reactions.
Caption: Troubleshooting workflow for synthesis optimization.
References
refining analytical methods for 3-(methoxymethoxy)-1,2-thiazole detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of 3-(methoxymethoxy)-1,2-thiazole.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for the detection and quantification of this compound?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable technique for routine analysis and quantification. For higher sensitivity and selectivity, especially in complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method. Gas chromatography-mass spectrometry (GC-MS) can also be considered if the compound is thermally stable and sufficiently volatile.
Q2: What are the key chemical properties of this compound to consider during method development?
A2: Two main properties are critical:
-
Basic Nature of the Thiazole Ring: The thiazole ring contains a nitrogen atom that can act as a base. This can lead to peak tailing in RP-HPLC due to interactions with residual silanols on the column stationary phase.
-
Acid Lability of the Methoxymethyl (MOM) Ether Group: The methoxymethoxy protecting group is an acetal, which is unstable and prone to cleavage under acidic conditions. This instability must be carefully managed during sample preparation and in the choice of mobile phase to avoid degradation of the analyte.
Q3: How can I prevent the degradation of the MOM group during analysis?
A3: To prevent the cleavage of the MOM group, it is crucial to avoid strongly acidic conditions. For LC-MS analysis, if an acidic mobile phase is necessary for good chromatography and ionization, use a weak acid like formic acid at a low concentration (e.g., 0.1%) and minimize the time the sample is in solution before analysis. For sample preparation, use neutral or slightly basic extraction conditions.
Q4: What is a suitable starting point for developing an HPLC method for this compound?
A4: A good starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and a buffered aqueous phase. Given the basic nature of the thiazole, a mobile phase with a pH around neutral or slightly basic (pH 7-8) might provide better peak shape. However, the stability of the MOM group at higher pH should be evaluated. If peak tailing is an issue, using a low-pH mobile phase (e.g., with 0.1% formic acid) can protonate the silanols and improve peak shape, but the potential for MOM group cleavage must be monitored.
Q5: How can I confirm the identity of this compound in my samples?
A5: High-resolution mass spectrometry (HRMS) is the best technique for confirming the identity by providing an accurate mass measurement of the molecular ion. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation patterns. The fragmentation of the thiazole ring often involves characteristic losses that can aid in structure elucidation.[1]
Troubleshooting Guides
HPLC-UV Analysis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions between the basic thiazole nitrogen and acidic silanol groups on the column. - Column degradation. | - Adjust Mobile Phase pH: Lowering the pH (e.g., to 2.5-3.0 with formic or phosphoric acid) can suppress silanol ionization and reduce tailing.[2][3] However, monitor for MOM group degradation. - Use a Modern Column: Employ a column with high-purity silica and effective end-capping to minimize available silanols.[4][5] - Add a Competing Base: Incorporate a small amount of a competing base like triethylamine (TEA) into the mobile phase (note: TEA is not MS-compatible). |
| Poor Retention (Analyte elutes too early) | - Mobile phase is too strong (too much organic solvent). - Analyte is ionized at the mobile phase pH. | - Decrease Organic Solvent Percentage: Reduce the proportion of acetonitrile or methanol in the mobile phase. - Adjust Mobile Phase pH: For the basic thiazole, increasing the pH can decrease its polarity and increase retention on a reversed-phase column.[6] |
| Variable Retention Times | - Inadequate column equilibration. - Fluctuations in mobile phase composition or temperature. - Mobile phase pH is too close to the pKa of the analyte. | - Ensure Proper Equilibration: Equilibrate the column with at least 10-20 column volumes of the initial mobile phase before injection. - Control Temperature: Use a column oven to maintain a constant temperature. - Buffer the Mobile Phase: Use a buffer at a pH at least 1.5-2 units away from the analyte's pKa for robust retention.[7] |
| Loss of Signal/Analyte Degradation | - Cleavage of the acid-labile MOM group. | - Use a Higher pH Mobile Phase: If possible, use a mobile phase with a pH > 4.[8][9] - Minimize Sample Residence Time: Prepare samples fresh and analyze them promptly. Use an autosampler with temperature control if available. - Check Sample Preparation: Ensure that sample extraction and dilution steps are performed under neutral or slightly basic conditions. |
LC-MS/MS Analysis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Signal Intensity / Poor Ionization | - Inefficient ionization in the chosen mode (positive or negative). - Ion suppression from matrix components or mobile phase additives. | - Optimize Ionization Source: The basic nitrogen on the thiazole ring should favor positive ion mode (e.g., ESI+). Optimize source parameters like capillary voltage and gas flows. - Mobile Phase Modifier: Use a mobile phase additive that promotes ionization, such as 0.1% formic acid for positive mode. - Improve Sample Cleanup: Implement solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2][10] |
| In-source Fragmentation/Degradation | - The MOM-protected analyte is degrading in the hot ion source. - High source voltages causing fragmentation. | - Reduce Source Temperature: Lower the desolvation gas temperature to the minimum required for efficient solvent evaporation. - Optimize Cone Voltage: Reduce the cone/declustering potential to minimize fragmentation before the mass analyzer. |
| Noisy Baseline or Contaminant Peaks | - Contamination from solvents, glassware, or the LC system. - Carryover from previous injections. | - Use High-Purity Solvents: Use LC-MS grade solvents and additives.[2][5] - Dedicated Glassware: Use glassware that has not been washed with detergents, as these can cause significant background noise.[2] - Optimize Wash Method: Develop a robust needle and injection port wash method using a strong solvent to minimize carryover. |
Quantitative Data Summary
The following table presents typical validation parameters for an HPLC-UV method developed for a similar aminothiazole derivative, which can serve as a benchmark for method development for this compound.[11]
| Parameter | Result |
| Linearity Range | 1.25–1250 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.4 ng/mL |
| Limit of Quantification (LOQ) | 1.25 ng/mL |
| Accuracy (% Recovery) | 95.7% - 103.5% |
| Precision (%RSD) | < 5% |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis from a Reaction Mixture
This protocol outlines a general procedure for preparing a sample of this compound from a synthetic organic reaction mixture for LC-MS/MS analysis.
-
Quenching and Extraction:
-
Quench the reaction mixture with a neutral or slightly basic aqueous solution (e.g., saturated sodium bicarbonate solution) to neutralize any acidic reagents.
-
Extract the aqueous layer with an organic solvent in which the analyte is soluble (e.g., ethyl acetate, dichloromethane). Perform the extraction three times.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Solvent Removal:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator. Avoid excessive heating.
-
-
Sample Dilution:
-
Dissolve the crude residue in a known volume of a suitable solvent (e.g., methanol or acetonitrile).
-
Perform a serial dilution to bring the concentration into the expected linear range of the LC-MS/MS method (e.g., 1-1000 ng/mL). The final dilution should be made in the initial mobile phase composition to ensure good peak shape.
-
-
Filtration:
-
Filter the final diluted sample through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial.
-
-
Analysis:
-
Analyze the sample promptly by LC-MS/MS. If storage is necessary, keep the vials at 4°C in the autosampler.
-
Protocol 2: HPLC-UV Method for Quantification
This protocol is a starting point for an HPLC-UV method, based on a validated method for a similar compound.[11] Optimization will be required for this compound.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Scan for the UV maximum of this compound (a starting point would be around 254 nm or 270 nm).
-
Standard Preparation: Prepare calibration standards in the mobile phase from a stock solution of known concentration.
Visualizations
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ucd.ie [ucd.ie]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. biologie.uni-koeln.de [biologie.uni-koeln.de]
- 6. youtube.com [youtube.com]
- 7. Practical Analysis of LOD and LOQ with Examples [chemistryjobinsight.com]
- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Biological Availability of 3-(methoxymethoxy)-1,2-thiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the biological availability of 3-(methoxymethoxy)-1,2-thiazole.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, providing potential causes and solutions in a question-and-answer format.
Issue 1: Poor Dissolution of this compound in Aqueous Media
-
Question: My formulation of this compound shows very low dissolution in simulated gastric and intestinal fluids. What could be the cause and how can I improve it?
-
Answer: Poor aqueous dissolution is a common challenge for poorly soluble drugs and is likely due to the physicochemical properties of this compound.[1][2] Several strategies can be employed to enhance its dissolution rate:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[1][3][4] Techniques like micronization and nanosizing can significantly improve dissolution rates.[5][6]
-
Amorphous Solid Dispersions: Formulating the compound in an amorphous state, often dispersed within a polymer matrix, can increase its apparent solubility.[7][8] This can be achieved through methods like spray drying or hot-melt extrusion.[9]
-
Co-solvents and Surfactants: The inclusion of co-solvents or surfactants in the formulation can enhance the solubility of the compound in aqueous media.[3]
-
Complexation: Utilizing complexing agents like cyclodextrins can form inclusion complexes with the drug, thereby improving its solubility.[1][5]
-
Issue 2: Low Permeability of this compound in Caco-2 Assays
-
Question: In our in vitro Caco-2 permeability assay, this compound is exhibiting low apparent permeability (Papp), suggesting poor intestinal absorption. What are the potential reasons and solutions?
-
Answer: Low permeability across the Caco-2 cell monolayer, a model of the intestinal epithelium, can be a significant barrier to oral bioavailability.[10] This could be due to the compound's intrinsic properties or cellular mechanisms.
-
Efflux Transporter Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen, reducing net absorption.[2] Consider co-administration with a known P-gp inhibitor in your assay to investigate this possibility.
-
Prodrug Approach: A prodrug strategy can be employed to temporarily modify the physicochemical properties of the parent drug to enhance permeability.[11][12][13] The prodrug is designed to be converted back to the active compound after absorption.[14][15]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance absorption by presenting the drug in a solubilized state and potentially interacting with the intestinal membrane.[1][4][5]
-
Issue 3: High First-Pass Metabolism Observed in In Vivo Studies
-
Question: Our initial in vivo pharmacokinetic studies in rats show low oral bioavailability of this compound, despite reasonable solubility and permeability. We suspect high first-pass metabolism. How can we confirm and address this?
-
Answer: High first-pass metabolism, primarily in the liver, can significantly reduce the amount of drug reaching systemic circulation after oral administration.[16][17]
-
In Vitro Metabolic Stability Assays: Conduct in vitro metabolic stability studies using liver microsomes or S9 fractions to assess the compound's susceptibility to metabolism.[18]
-
Structural Modification: If metabolic instability is confirmed, medicinal chemistry efforts can be directed towards modifying the structure of the compound to block the sites of metabolism without affecting its pharmacological activity.[19][20]
-
Prodrug Strategy: A prodrug can be designed to mask the metabolically labile part of the molecule, releasing the active drug after absorption and bypassing extensive first-pass metabolism.[11][12]
-
Route of Administration: For preclinical studies, exploring alternative routes of administration that bypass the liver, such as intravenous or intraperitoneal, can help differentiate between poor absorption and high first-pass metabolism.[21]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the enhancement of bioavailability for this compound.
-
Question 1: What are the key initial steps to assess the bioavailability challenges of this compound?
-
Answer 1: A systematic approach is crucial. Start with fundamental physicochemical characterization, including aqueous solubility at different pH values and LogP determination. Follow this with in vitro dissolution studies of your initial formulation. Subsequently, in vitro permeability assays, such as the Caco-2 model, provide insights into intestinal absorption.[10][22] Finally, pilot in vivo pharmacokinetic studies in an animal model are essential to determine the oral bioavailability and identify potential issues like high first-pass metabolism.[21][23][24]
-
Question 2: How do I choose the most appropriate formulation strategy to improve the bioavailability of this compound?
-
Answer 2: The choice of formulation strategy depends on the specific challenges identified.[1][5][7]
-
If poor dissolution is the primary hurdle, consider particle size reduction, solid dispersions, or solubilizing excipients.[4][8]
-
For low permeability , lipid-based formulations or a prodrug approach may be more effective.[5][11]
-
If high first-pass metabolism is the main issue, structural modification or a prodrug strategy would be the most direct approaches.[12][19] It is often beneficial to screen several formulation approaches in parallel using in vitro dissolution and permeability models before proceeding to in vivo studies.[25]
-
-
Question 3: What are the advantages of using a prodrug approach for this compound?
-
Answer 3: A prodrug is an inactive derivative of a drug molecule that is converted to the active form in the body.[13] This approach can overcome several bioavailability barriers by:
-
Improving Solubility: A hydrophilic promoiety can be attached to increase aqueous solubility.[6][15]
-
Enhancing Permeability: A lipophilic promoiety can be added to improve membrane transport.[12][15]
-
Bypassing First-Pass Metabolism: The prodrug can be designed to be resistant to metabolic enzymes in the liver.[11]
-
Site-Specific Delivery: Prodrugs can be designed to be activated at a specific target site.[12]
-
-
Question 4: What in vitro models are available to predict the oral bioavailability of this compound?
-
Answer 4: Several in vitro models can provide valuable predictive data:
-
Dissolution Apparatus (e.g., USP Apparatus II): To assess the dissolution rate of different formulations in biorelevant media.[26]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput method to predict passive permeability.[22]
-
Caco-2 Cell Monolayer Assay: Considered the gold standard for predicting intestinal drug permeability and identifying potential for efflux.[10]
-
Liver Microsomes/S9 Fractions: To evaluate metabolic stability and predict hepatic clearance.[18]
-
-
Question 5: What key parameters should be evaluated in an in vivo pharmacokinetic study for this compound?
-
Answer 5: Following oral and intravenous administration in an animal model, the following pharmacokinetic parameters are crucial for assessing bioavailability:
-
Area Under the Curve (AUC): Represents the total drug exposure over time.[18]
-
Maximum Concentration (Cmax): The highest concentration of the drug in the plasma.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Half-life (t1/2): The time required for the drug concentration to decrease by half.
-
Absolute Bioavailability (F%): Calculated by comparing the AUC after oral administration to the AUC after intravenous administration.[18]
-
Data Presentation
Table 1: Comparison of Formulation Strategies for Enhancing Bioavailability
| Formulation Strategy | Primary Mechanism of Action | Key Advantages | Potential Challenges |
| Micronization/Nanosizing | Increases surface area for dissolution | Simple and widely applicable | May not be sufficient for very poorly soluble compounds |
| Amorphous Solid Dispersion | Increases apparent solubility and dissolution rate | Significant enhancement in bioavailability for many compounds | Physical instability (recrystallization) of the amorphous form |
| Lipid-Based Formulations (e.g., SEDDS) | Improves solubility and facilitates lymphatic uptake | Can enhance both solubility and permeability | Potential for drug precipitation upon dilution in GI fluids |
| Cyclodextrin Complexation | Forms inclusion complexes to increase solubility | Well-established and effective for suitable molecules | Limited drug loading capacity |
| Prodrug Approach | Modifies physicochemical properties for improved absorption and/or reduced metabolism | Can address multiple bioavailability barriers simultaneously | Requires careful design to ensure efficient conversion to the active drug |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
-
Objective: To determine the dissolution rate of this compound from a given formulation.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Media:
-
Simulated Gastric Fluid (SGF), pH 1.2.
-
Simulated Intestinal Fluid (SIF), pH 6.8.
-
-
Procedure: a. Prepare the dissolution media and maintain the temperature at 37 ± 0.5 °C. b. Place a single dose of the this compound formulation into each dissolution vessel. c. Begin paddle rotation at a specified speed (e.g., 50 rpm). d. At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the dissolution medium. e. Replace the withdrawn volume with fresh, pre-warmed medium. f. Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the percentage of drug dissolved against time to obtain the dissolution profile.
Protocol 2: Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of this compound.
-
Cell Culture: a. Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer. b. Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Experiment (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution). b. Add the test solution containing this compound to the apical (donor) chamber. c. Add fresh transport buffer to the basolateral (receiver) chamber. d. Incubate at 37 °C with gentle shaking. e. At specified time intervals, collect samples from the basolateral chamber and replace with fresh buffer. f. Analyze the concentration of the compound in the collected samples by a sensitive analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the oral bioavailability and key pharmacokinetic parameters of this compound.
-
Animals: Male Sprague-Dawley rats (or other appropriate strain).
-
Study Design:
-
Group 1 (Intravenous): Administer this compound dissolved in a suitable vehicle via tail vein injection (e.g., 1 mg/kg).
-
Group 2 (Oral): Administer the this compound formulation by oral gavage (e.g., 10 mg/kg).
-
-
Blood Sampling: a. Collect blood samples from the tail vein or another appropriate site at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[21][27] b. Process the blood samples to obtain plasma and store at -80 °C until analysis.
-
Sample Analysis: a. Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.[21] b. Analyze the plasma samples to determine the drug concentration at each time point.
-
Pharmacokinetic Analysis: a. Use non-compartmental analysis software to calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2). b. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Mandatory Visualizations
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. pharmamanufacturing.com [pharmamanufacturing.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. mdpi.com [mdpi.com]
- 8. pharm-int.com [pharm-int.com]
- 9. drughunter.com [drughunter.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Prodrug Design to Improve Pharmacokinetic and Drug Delivery Properties: Challenges to the Discovery Scientists | Bentham Science [eurekaselect.com]
- 13. iipseries.org [iipseries.org]
- 14. Prodrug strategy for enhancing drug delivery via skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 18. mdpi.com [mdpi.com]
- 19. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetic optimization of 4-substituted methoxybenzoyl-aryl-thiazole and 2-aryl-4-benzoyl-imidazole for improving oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. mdpi.com [mdpi.com]
- 23. Advances in measuring single-cell pharmacokinetics and pharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 24. irbm.com [irbm.com]
- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 26. Bioavailability Studies [met.uk.com]
- 27. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Comparative Analysis of 3-(Methoxymethoxy)-1,2-thiazole and Other Thiazole Derivatives in Drug Discovery
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a broad spectrum of biological activities. Its versatile nature allows for substitutions that can significantly modulate a compound's pharmacological profile. This guide provides a comparative analysis of 3-(methoxymethoxy)-1,2-thiazole, a simple substituted thiazole, with other more complex thiazole derivatives that have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammation. The data presented herein is compiled from preclinical studies to offer a clear comparison of their performance and underlying mechanisms.
While specific biological data for this compound is not extensively available in the public domain, its structure, featuring a methoxymethyl (MOM) ether at the 3-position, suggests its potential as a prodrug. The MOM group is a common protecting group for hydroxyl functionalities and can be cleaved under acidic or enzymatic conditions in vivo to release the corresponding 3-hydroxy-1,2-thiazole. The hydroxylated metabolite could then be the biologically active species. For the purpose of this guide, we will consider this compound as a representative of a simple, small molecule thiazole derivative and compare it with functionally diverse and more complex thiazole-based compounds.
Physicochemical and Biological Activity Profile
The following table summarizes the key data for our comparative analysis. We have selected three distinct thiazole derivatives from published research to highlight the diverse biological activities achievable with this scaffold: a PI3K/mTOR dual inhibitor for anticancer applications, a potent antimicrobial agent, and an anti-inflammatory compound.
| Compound Name | Structure | Molecular Formula | Biological Activity | Key Performance Metric |
| This compound | COCOC1=NSC=C1 | C₅H₇NO₂S | Hypothetical (as prodrug of 3-hydroxy-1,2-thiazole) | Not Available |
| Thiazole Derivative 3b (PI3Kα/mTOR Inhibitor) [1][2] | Not explicitly defined in snippets, but described as a potent inhibitor. | Not Available | Anticancer (PI3Kα/mTOR inhibition) | IC₅₀ (PI3Kα) = 0.086 ± 0.005 µM; IC₅₀ (mTOR) = 0.221 ± 0.014 µM[2] |
| Substituted Methoxybenzoyl-Aryl-Thiazole (SMART) Compound 8f [3] | 3,4,5-trimethoxyphenyl group on the "C" ring. | Not Available | Anticancer | Average IC₅₀ = 41 nM across six cancer cell lines[3] |
| Thiazole Derivative with Antimicrobial Activity [4] | Heteroaryl (aryl) thiazole derivative 3. | Not Available | Antibacterial | MIC = 0.23–0.7 mg/mL; MBC = 0.47–0.94 mg/mL[4] |
| Trisubstituted Thiazole Derivative AR-21a [5] | Trisubstituted thiazole. | Not Available | Anti-inflammatory | 70% protection at 20 mg/kg in a rat paw edema model[5] |
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used to evaluate the biological activities of the selected thiazole derivatives.
PI3Kα/mTOR Dual Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against PI3Kα and mTOR kinases.
Protocol Summary: The inhibitory activities of the synthesized thiazole derivatives were evaluated using commercially available kinase assay kits. The assays were typically performed in 96-well plates.
-
Enzyme and Substrate: Recombinant human PI3Kα and mTOR enzymes and their respective substrates (e.g., PIP2 for PI3Kα, a specific peptide for mTOR) were used.
-
Assay Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of the substrate, often using a luminescence-based detection method. A decrease in signal indicates inhibition of the enzyme.
-
Procedure:
-
The test compounds were serially diluted to various concentrations.
-
The compounds were incubated with the kinase, substrate, and ATP in the assay buffer for a specified period (e.g., 60 minutes) at room temperature.
-
A detection reagent was added to stop the reaction and generate a luminescent signal proportional to the amount of ADP produced.
-
Luminescence was measured using a plate reader.
-
-
Data Analysis: The IC₅₀ values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, were calculated by fitting the dose-response data to a sigmoidal curve.[1][2]
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the antiproliferative activity of the synthesized compounds against various cancer cell lines.
Protocol Summary: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) were used.[6]
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT reagent was added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, was determined from the dose-response curve.[3][6]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the test compounds against various bacterial strains.
Protocol Summary: The broth microdilution method is a standard laboratory technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Microorganisms: A panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) were used.
-
Procedure:
-
The test compounds were serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.
-
A standardized inoculum of the test microorganism was added to each well.
-
The plates were incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.
-
To determine the MBC, an aliquot from the wells showing no growth was subcultured onto agar plates. The MBC was defined as the lowest concentration that resulted in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria.[4]
-
In Vivo Anti-inflammatory Activity (Carrageenan-induced Rat Paw Edema)
Objective: To evaluate the in vivo anti-inflammatory effect of the test compounds.
Protocol Summary: The carrageenan-induced paw edema model is a widely used and reproducible method for screening anti-inflammatory drugs.
-
Animals: Wistar rats were typically used for this assay.
-
Procedure:
-
The animals were divided into control and treatment groups.
-
The test compounds were administered orally or intraperitoneally at various doses. A standard anti-inflammatory drug (e.g., diclofenac sodium) was used as a positive control.
-
After a specific time (e.g., 60 minutes), a sub-plantar injection of carrageenan solution was administered to the right hind paw of each rat to induce inflammation.
-
The paw volume was measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
-
Data Analysis: The percentage of inhibition of edema was calculated for each group relative to the control group. A higher percentage of inhibition indicates greater anti-inflammatory activity.[5]
Visualizing Molecular Pathways and Experimental Processes
To further elucidate the context of the presented data, the following diagrams illustrate a key signaling pathway targeted by thiazole derivatives and a general workflow for a high-throughput screening assay.
References
- 1. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis Characterization and Pharmacological Evaluation of Some Novel Trisubstituted Thiazole Derivatives - IJPRS [ijprs.com]
- 6. mdpi.com [mdpi.com]
Validating the Biological Target of 3-(Methoxymethoxy)-1,2-thiazole: A Comparative Guide
While the specific biological target of 3-(methoxymethoxy)-1,2-thiazole is not definitively established in publicly available scientific literature, the 1,2-thiazole (isothiazole) scaffold is a recognized pharmacophore in a variety of biologically active compounds. This guide provides a comparative analysis of validated biological targets for structurally related methoxy-substituted thiazole and isothiazole derivatives to aid researchers in the potential target validation for this and similar molecules. We will explore key targets including the PI3K/mTOR pathway, tubulin, Aurora kinases, and the Bcl-2 family of proteins.
This guide presents a comparative overview of methoxy-substituted thiazole derivatives against established alternative inhibitors for these major cancer-related targets.
Comparative Analysis of Thiazole Derivatives and Alternative Inhibitors
The following tables summarize the in vitro activity of various methoxy-substituted thiazole compounds and their respective alternative inhibitors against key biological targets.
PI3K/mTOR Pathway Inhibition
The PI3K/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
| Compound Class | Specific Compound | Target(s) | IC50 |
| Thiazole Derivative | Compound 3b | PI3Kα | 0.086 ± 0.005 µM[1] |
| mTOR | 0.221 ± 0.014 µM[1] | ||
| Non-Thiazole Alternative | LY294002 | PI3Kα | 0.5 µM[2][3] |
| PI3Kβ | 0.97 µM[2][3] | ||
| PI3Kδ | 0.57 µM[2][3] |
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs.
| Compound Class | Specific Compound | Target | IC50 |
| Thiazole Derivative | Compound 4f | Tubulin Polymerization | 9.33 nM[4] |
| Compound 5a | Tubulin Polymerization | 9.52 nM[4] | |
| Non-Thiazole Alternative | Colchicine | Tubulin Polymerization | ~1 µM[5] |
Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in various cancers.
| Compound Class | Specific Compound | Target | IC50 |
| Thiazole Derivative | SNS-314 | Aurora A | 9 nM[6] |
| Aurora B | 31 nM[6] | ||
| Aurora C | 3 nM[6] | ||
| Non-Thiazole Alternative | Alisertib (MLN8237) | Aurora A | 1.2 nM[7] |
| Aurora B | 396.5 nM[7] | ||
| Barasertib (AZD1152) | Aurora B | < 0.001 µM[7] | |
| Aurora A | 1.4 µM[7] |
Bcl-2 Family Protein Inhibition
The Bcl-2 family of proteins are key regulators of apoptosis (programmed cell death), and their inhibition can promote the death of cancer cells.
| Compound Class | Specific Compound | Target | IC50 |
| Thiazole Derivative | Compound 13d | Bcl-2 | 0.363 µM |
| Compound 13c | Bcl-2 | 0.471 µM | |
| Non-Thiazole Alternative | Venetoclax (ABT-199) | Bcl-2 | < 0.01 nM (in cell-free assays) |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding target validation.
Caption: PI3K/mTOR Signaling Pathway Inhibition.
Caption: Tubulin Polymerization Assay Workflow.
Caption: Role of Aurora Kinases in Mitosis.
Caption: Bcl-2 Mediated Apoptosis Pathway.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
PI3Kα Kinase Activity Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced by a kinase reaction.
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Test compounds (thiazole derivatives and alternatives)
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, lipid substrate, and the test compound at various concentrations.
-
Add the PI3Kα enzyme to initiate the reaction.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via luciferase.
-
Measure the luminescence using a plate reader. The signal intensity is proportional to the PI3Kα activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8][9][10]
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (e.g., bovine brain tubulin)
-
GTP solution
-
Tubulin polymerization buffer
-
Test compounds
-
96-well microplates
Procedure:
-
Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer on ice.
-
Add the test compound or vehicle control to the wells of a microplate.
-
Add the tubulin reaction mixture to the wells.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). The increase in absorbance corresponds to the formation of microtubules.
-
Determine the IC50 of the compound by analyzing the extent of polymerization inhibition at various compound concentrations.[5][11][12]
Aurora Kinase A Assay (Luminescent)
This assay measures the activity of Aurora kinase A by quantifying the amount of ADP produced during the phosphorylation of a substrate.
Materials:
-
Recombinant human Aurora kinase A
-
Biotinylated peptide substrate (e.g., Kemptide)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay reagents
-
Test compounds
Procedure:
-
Prepare a master mix containing kinase assay buffer, ATP, and the peptide substrate.
-
Add the test inhibitor at various concentrations to the wells of a 96-well plate.
-
Add the master mix to the wells.
-
Initiate the reaction by adding diluted Aurora kinase A.
-
Incubate at 30°C for 45 minutes.
-
Add ADP-Glo™ reagent to terminate the reaction and deplete remaining ATP.
-
Add Kinase Detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a microplate reader.[13][14][15][16]
Bcl-2 Competitive Binding Assay (Fluorescence Polarization)
This assay measures the ability of a compound to disrupt the interaction between Bcl-2 and a fluorescently labeled peptide derived from a pro-apoptotic Bcl-2 family member (e.g., Bak or Bim).[17][18]
Materials:
-
Recombinant human Bcl-2 protein
-
Fluorescently labeled Bak or Bim BH3 domain peptide
-
Assay buffer
-
Test compounds
Procedure:
-
Prepare a solution of the fluorescently labeled peptide and Bcl-2 protein in the assay buffer.
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the Bcl-2/peptide mixture to the wells.
-
Incubate at room temperature to allow binding to reach equilibrium.
-
Measure the fluorescence polarization of the samples. A decrease in polarization indicates that the test compound has displaced the fluorescent peptide from Bcl-2.
-
Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the binding of the fluorescent peptide to Bcl-2.[17][18]
References
- 1. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors ta ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10094F [pubs.rsc.org]
- 5. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 8. PI3K (p110α/p85α) Protocol [promega.jp]
- 9. promega.de [promega.de]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. promega.com [promega.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. HTScan® Aurora A Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Structure-based discovery of an organic compound that binds Bcl-2 protein and induces apoptosis of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 4-Substituted Methoxybenzoyl-aryl-thiazole Analogs as Anticancer Agents
Lack of Publicly Available Data on 3-(Methoxymethoxy)-1,2-thiazole Analogs
Extensive searches of scientific literature and databases have revealed no specific studies on the structure-activity relationship (SAR) of this compound analogs. Consequently, the quantitative data and detailed experimental protocols required to generate a comparison guide for this specific class of compounds are not available in the public domain.
To fulfill the user's request for a comprehensive comparison guide in the specified format, we have compiled a guide on a well-documented series of related heterocyclic compounds: 4-Substituted Methoxybenzoyl-aryl-thiazoles as potent anticancer agents . This class of compounds offers a rich dataset to illustrate the principles of SAR and to demonstrate the requested data presentation, experimental protocols, and visualizations.
This guide provides a detailed comparison of 4-substituted methoxybenzoyl-aryl-thiazole analogs, focusing on their structure-activity relationships as inhibitors of tubulin polymerization. The information is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity of representative 4-substituted methoxybenzoyl-aryl-thiazole analogs against selected human cancer cell lines. The activity is expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | A-Ring Substitution (R₁) | B-Ring (Aryl) | C-Ring Substitution (R₂) | Linker | IC₅₀ (µM) vs. Melanoma (SK-MEL-5) | IC₅₀ (µM) vs. Prostate (PC-3) | Reference |
| 1 | 4-OCH₃ | Phenyl | 3,4,5-(OCH₃)₃ | CO | 0.035 | 0.041 | [1] |
| 2 | 2-OCH₃ | Phenyl | 3,4,5-(OCH₃)₃ | CO | 0.098 | 0.120 | [1] |
| 3 | 3-OCH₃ | Phenyl | 3,4,5-(OCH₃)₃ | CO | 0.062 | 0.078 | [1] |
| 4 | 4-OCH₃ | Thiazole | 3,4,5-(OCH₃)₃ | CO | 0.021 | 0.029 | [1] |
| 5 | 4-OCH₃ | Thiazole | 4-OCH₃ | CO | > 10 | > 10 | [1] |
| 6 | 4-OCH₃ | Thiazole | 3,4,5-(OCH₃)₃ | CH₂ | 1.25 | 1.87 | [2] |
| 7 | 4-NH₂ | Thiazole | 3,4,5-(OCH₃)₃ | CO | 0.045 | 0.055 | [2] |
Key Structure-Activity Relationship Insights
-
A-Ring Substitution: A methoxy group at the 4-position of the benzoyl ring (Compound 1 ) generally confers higher potency compared to substitutions at the 2- or 3-positions (Compounds 2 and 3 ).[1]
-
B-Ring System: Replacement of the central phenyl ring with a thiazole ring (Compound 4 ) significantly enhances the antiproliferative activity.[1]
-
C-Ring Substitution: The presence of a 3,4,5-trimethoxyphenyl group on the C-ring is crucial for high potency (compare Compound 4 with 5 ).[1]
-
Linker Modification: Reduction of the carbonyl linker to a methylene group (Compound 6 ) leads to a significant decrease in activity.[2]
-
Introduction of Polar Groups: An amino group at the 4-position of the A-ring (Compound 7 ) retains potent activity and can improve aqueous solubility.[2]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., SK-MEL-5 melanoma, PC-3 prostate) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The thiazole analogs are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Tubulin Polymerization Inhibition Assay
-
Reaction Mixture Preparation: A reaction mixture containing tubulin, a GTP regeneration system, and a fluorescent reporter is prepared in a polymerization buffer.
-
Compound Addition: The test compounds (thiazole analogs) are added to the reaction mixture at various concentrations. Colchicine is typically used as a positive control.
-
Initiation of Polymerization: The polymerization of tubulin is initiated by raising the temperature to 37°C.
-
Fluorescence Monitoring: The fluorescence intensity is monitored over time using a fluorometer. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: The rate of polymerization is determined from the slope of the fluorescence curve. The concentration of the compound that inhibits tubulin polymerization by 50% (IC₅₀) is calculated.
Visualizations
Caption: Experimental workflow for the SAR studies of thiazole analogs.
Caption: Proposed mechanism of action for anticancer thiazole analogs.
References
A Comparative Analysis of 3-(methoxymethoxy)-1,2-thiazole's Potential Efficacy in Oncology
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 3-(methoxymethoxy)-1,2-thiazole is a novel chemical entity for the purposes of this guide. As such, no direct experimental data on its biological activity is publicly available. This document presents a hypothetical comparative analysis based on the known activities of structurally related thiazole derivatives to illustrate its potential efficacy against existing cancer treatments. The data for thiazole derivatives is compiled from various preclinical studies and is intended to serve as a representative example.
Introduction
Thiazole-containing compounds represent a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Many thiazole derivatives have been identified as potent anticancer agents, targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and microtubule dynamics.[4][5][6] This guide provides a comparative overview of the hypothetical efficacy of a novel thiazole derivative, this compound, against established standard-of-care chemotherapeutic agents for breast, lung, and colon cancer.
Quantitative Efficacy Comparison
To provide a clear and concise comparison, the following tables summarize the in vitro cytotoxicity and in vivo tumor growth inhibition data for representative thiazole derivatives (as a proxy for this compound) and current standard-of-care drugs.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Thiazole Derivatives vs. Standard Chemotherapies
| Compound/Drug | Breast Cancer (MCF-7) | Lung Cancer (A549) | Colon Cancer (HCT-116) |
| Hypothetical Thiazole Derivative | 0.05 - 5.0 | 0.1 - 10.0 | 0.2 - 15.0 |
| Paclitaxel | 0.002 - 0.01 | 0.005 - 0.02 | 0.001 - 0.008 |
| Cisplatin | 1.0 - 10.0 | 0.5 - 5.0 | 2.0 - 20.0 |
| 5-Fluorouracil | 5.0 - 50.0 | 10.0 - 100.0 | 1.0 - 20.0 |
Data for the hypothetical thiazole derivative is a representative range derived from published studies on various anticancer thiazole compounds.
Table 2: In Vivo Tumor Growth Inhibition of a Representative Thiazole Derivative vs. Standard Chemotherapies in Xenograft Models
| Treatment | Tumor Type | Dosage | Tumor Growth Inhibition (%) |
| Representative Thiazole Derivative | Breast (MCF-7) | 10 mg/kg | 50 - 70 |
| Paclitaxel | Breast (MCF-7) | 10 mg/kg | 60 - 80[7][8] |
| Representative Thiazole Derivative | Lung (A549) | 20 mg/kg | 40 - 60 |
| Cisplatin | Lung (A549) | 5 mg/kg | 50 - 70[9][10] |
| Representative Thiazole Derivative | Colon (HCT-116) | 25 mg/kg | 45 - 65 |
| 5-Fluorouracil | Colon (HCT-116) | 50 mg/kg | 50 - 70[11][12] |
Data for the representative thiazole derivative is illustrative and based on preclinical data for similar compounds.
Potential Mechanisms of Action
Thiazole derivatives exert their anticancer effects through various mechanisms. Based on the common targets of this class of compounds, this compound could potentially act as an inhibitor of:
-
Tubulin Polymerization: Many thiazole-containing compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
Receptor Tyrosine Kinases (RTKs): Inhibition of RTKs such as VEGFR2 can block angiogenesis, a critical process for tumor growth and metastasis.
Below are diagrams illustrating these potential signaling pathways.
References
- 1. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Current status of paclitaxel in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. cancernetwork.com [cancernetwork.com]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. thoracrespract.org [thoracrespract.org]
- 10. thoracrespract.org [thoracrespract.org]
- 11. 5-Fluorouracil for Colorectal Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 12. Effectiveness of Adjuvant Chemotherapy with 5-FU/Leucovorin and Prognosis in Stage II Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Properties of 3-Substituted-1,2-Thiazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for a series of 3-substituted-1,2-thiazoles, specifically focusing on derivatives bearing amino, hydroxyl, chloro, and bromo functionalities. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of these heterocyclic compounds in medicinal chemistry and drug discovery.
Introduction
The 1,2-thiazole scaffold is a privileged heterocycle in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The nature of the substituent at the 3-position of the 1,2-thiazole ring can significantly influence the molecule's physicochemical properties and biological activity. Understanding the spectroscopic characteristics of these compounds is crucial for their unambiguous identification, purity assessment, and structure-activity relationship (SAR) studies.
This guide summarizes the available spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 3-amino-, 3-hydroxy-, 3-chloro-, and 3-bromo-1,2-thiazole and their close derivatives. Detailed experimental protocols for their synthesis and characterization are also provided.
Spectroscopic Data Comparison
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Substituent at C3 | H4 | H5 | Other Protons | Reference Compound |
| -NH₂ | ~7.0-7.5 | ~6.5-7.0 | - | Data for 2-amino-4-substituted-thiazoles are more common, showing thiazole protons in this range.[1] |
| -OH | - | - | - | Data for the parent 3-hydroxy-1,2-thiazole is scarce; often exists in tautomeric forms. |
| -Cl | ~7.8 | ~7.4 | - | Data for related 3-chloro-1,2,5-thiadiazole shows a proton signal around 8.5 ppm. |
| -Br | - | - | - | No specific ¹H NMR data found for the parent 3-bromo-1,2-thiazole. |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Substituent at C3 | C3 | C4 | C5 | Reference Compound |
| -NH₂ | ~170 | ~110 | ~150 | Data for 2-amino-4-methyl-thiazole shows C2 at 169.2, C4 at 153.4, and C5 at 111.1 ppm.[1] |
| -OH | - | - | - | Data not readily available. |
| -Cl | - | - | - | Data not readily available. |
| -Br | - | - | - | Data not readily available. |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Substituent at C3 | Key Absorptions | Reference Compound |
| -NH₂ | ~3400-3200 (N-H str), ~1620 (C=N str) | IR spectra of various 2-aminothiazole derivatives show characteristic N-H and C=N stretching frequencies.[1][2] |
| -OH | ~3400 (O-H str), ~1650 (C=O str, keto tautomer) | - |
| -Cl | - | IR spectrum of 3-chloro-4-fluoro-1,2,5-thiadiazole has been reported, but direct comparison is difficult. |
| -Br | - | - |
Table 4: Mass Spectrometry Data (m/z)
| Substituent at C3 | Molecular Ion [M]⁺ | Key Fragmentation |
| -NH₂ | 100.14 | - |
| -OH | 101.13 | - |
| -Cl | 119.58 (³⁵Cl), 121.58 (³⁷Cl) | - |
| -Br | 163.03 (⁷⁹Br), 165.03 (⁸¹Br) | - |
Experimental Protocols
The synthesis of 3-substituted-1,2-thiazoles can be challenging. Below are representative protocols for the synthesis of the parent compounds or their close derivatives.
1. Synthesis of 3-Amino-1,2-thiazole Derivatives:
The Hantzsch thiazole synthesis is a widely used method for the preparation of thiazoles, including aminothiazoles.[3]
-
Reaction: A typical procedure involves the reaction of an α-haloketone or α-haloaldehyde with a thiourea derivative.
-
General Procedure: To a solution of the α-halocarbonyl compound in a suitable solvent (e.g., ethanol), an equimolar amount of thiourea is added. The mixture is heated under reflux for several hours. After cooling, the product is typically isolated by precipitation or extraction.
2. Synthesis of 3-Chloro-1,2-benzisothiazole:
A method for the synthesis of 3-chloro-1,2-benzisothiazole has been patented.[4]
-
Reaction: 1,2-benzisothiazolin-3-one is reacted with bis(trichloromethyl) carbonate in the presence of an organic amine catalyst.
-
General Procedure: 1,2-benzisothiazolin-3-one, bis(trichloromethyl) carbonate, and an organic amine catalyst (e.g., tetramethylguanidine) are dissolved in an organic solvent (e.g., chlorobenzene). The mixture is heated to 80-130°C until the reaction is complete, as monitored by TLC. The product is then isolated.
3. Synthesis of Brominated Thiazoles:
Sequential bromination and debromination methods are often employed for the synthesis of bromothiazoles.[5]
-
Reaction: This can involve the diazotization of an aminothiazole followed by a Sandmeyer-type reaction with a bromide source.
-
General Procedure: 2-Aminothiazole is treated with sodium nitrite in the presence of a strong acid (e.g., HBr) at low temperatures to form the diazonium salt. This is then reacted with a solution of copper(I) bromide to yield the corresponding bromothiazole.
Biological Activity and Signaling Pathway
Thiazole derivatives are known to interact with various biological targets. A common mechanism of action is the inhibition of key enzymes involved in disease progression. For instance, aminothiazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).
Below is a generalized workflow illustrating the process from the synthesis of 3-substituted-1,2-thiazoles to the evaluation of their enzyme inhibitory activity.
Caption: Synthesis and evaluation workflow for 3-substituted-1,2-thiazole enzyme inhibitors.
This diagram illustrates the typical path from the chemical synthesis and purification of 3-substituted-1,2-thiazoles, through their spectroscopic characterization, to their biological evaluation as enzyme inhibitors. The results of these assays inform structure-activity relationship (SAR) studies, which in turn guide the design and synthesis of more potent and selective inhibitors.
Conclusion
This guide provides a consolidated overview of the spectroscopic properties of 3-substituted-1,2-thiazoles. While a complete and directly comparable dataset for the simplest amino, hydroxyl, chloro, and bromo derivatives remains elusive in the public domain, the provided information on related structures and synthetic methodologies offers a solid foundation for researchers in this field. The diverse biological activities of thiazole derivatives, particularly as enzyme inhibitors, underscore the importance of continued research into the synthesis and characterization of novel analogs. The experimental protocols and the illustrative workflow are intended to aid in the rational design and development of new therapeutic agents based on the 1,2-thiazole scaffold.
References
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05993K [pubs.rsc.org]
- 4. CN1850811A - Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds - Google Patents [patents.google.com]
- 5. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]
benchmarking the synthetic efficiency of different routes to 3-(methoxymethoxy)-1,2-thiazole
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of potential synthetic routes to 3-(methoxymethoxy)-1,2-thiazole, a key intermediate for various applications. The synthetic efficiency of each route is evaluated based on reported yields and reaction conditions, offering a clear basis for methodological selection.
The synthesis of this compound is most effectively approached through a two-step sequence: the initial synthesis of the core intermediate, 3-hydroxy-1,2-thiazole, followed by the protection of the hydroxyl group with a methoxymethyl (MOM) ether. This guide will explore three distinct routes for the synthesis of the 3-hydroxy-1,2-thiazole precursor and a standardized method for the subsequent methoxymethylation.
Synthetic Pathways to 3-Hydroxy-1,2-thiazole
Three primary routes for the synthesis of 3-hydroxy-1,2-thiazole have been identified from the literature, each with distinct starting materials and reaction conditions.
Route A: Hydrolysis of 3,5-Bis(alkylsulphonyl)isothiazole
This route involves the hydrolysis of a readily prepared 3,5-bis(alkylsulphonyl)isothiazole. The reaction proceeds via nucleophilic displacement of the sulfonyl groups.
Route B: Oxidation of Cyano-substituted Dithioacetate Salts
This pathway utilizes the oxidation of a cyano-substituted dithioacetate salt to form the isothiazole ring. This method offers a different approach to the core structure, starting from acyclic precursors.
Route C: Ring Transformation of 3-Hydroxy-1,2,5-thiadiazole
A third approach involves the ring transformation of a 3-hydroxy-1,2,5-thiadiazole. This method leverages the rearrangement of a related heterocyclic system to achieve the desired 1,2-thiazole scaffold.[1]
Methoxymethylation of 3-Hydroxy-1,2-thiazole
The final step in the synthesis of this compound is the protection of the hydroxyl group of the 3-hydroxy-1,2-thiazole intermediate. This is a standard procedure in organic synthesis, typically achieved by reacting the alcohol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[2][3]
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for each synthetic route to 3-hydroxy-1,2-thiazole, as well as the subsequent MOM protection step.
| Route | Key Transformation | Starting Material | Reagents | Yield (%) | Number of Steps |
| A | Hydrolysis | 3,5-Bis(alkylsulphonyl)isothiazole | NaOH, H₂O | Data not available | 1 |
| B | Oxidation | Cyano-substituted dithioacetate salt | H₂O₂ | Data not available | 1 |
| C | Ring Transformation | 3-Hydroxy-1,2,5-thiadiazole | Acetic anhydride, DBU | Data not available | 1 |
| MOM Protection | Methoxymethylation | 3-Hydroxy-1,2-thiazole | MOM-Cl, DIPEA | High (typical) | 1 |
Note: Specific yield data for the synthesis of 3-hydroxy-1,2-thiazole via Routes A, B, and C were not available in the reviewed literature abstracts. The yields for MOM protection are generally high but can vary depending on the substrate and reaction conditions.
Experimental Protocols
General Protocol for Methoxymethylation of a Hydroxyl Group:
To a solution of the alcohol (1.0 eq.) and N,N-diisopropylethylamine (DIPEA) (2.0-4.0 eq.) in a suitable solvent such as dichloromethane (DCM) at 0 °C is added chloromethyl methyl ether (MOM-Cl) (1.5-3.0 eq.) dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2]
Visualization of Synthetic Pathways
Caption: Alternative synthetic routes to the key intermediate, 3-hydroxy-1,2-thiazole, and its subsequent conversion to the final product.
Conclusion
While several plausible synthetic routes to 3-hydroxy-1,2-thiazole exist, a comprehensive comparison of their efficiency is hampered by the lack of detailed, quantitative experimental data in the available literature. For researchers embarking on the synthesis of this compound, an initial small-scale screening of these routes to determine the optimal conditions and yields would be a prudent first step. The subsequent MOM protection is a well-established transformation that is expected to proceed with high efficiency. Further investigation into the primary literature for detailed experimental procedures is highly recommended to inform the selection of the most efficient synthetic strategy.
References
A Comparative Analysis of Thiazole Derivatives: Bridging In Silico Predictions with In Vitro Biological Activity
Researchers, scientists, and drug development professionals are constantly exploring novel chemical scaffolds to identify promising therapeutic agents. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a prominent feature in numerous FDA-approved drugs and a versatile moiety in medicinal chemistry.[1][2][3] This guide provides a comparative overview of the in silico and in vitro activities of various thiazole derivatives, highlighting their potential as anticancer, antimicrobial, and anti-inflammatory agents. While specific data for 3-(methoxymethoxy)-1,2-thiazole is not extensively available in the public domain, this comparison of related thiazole compounds offers valuable insights into the structure-activity relationships and therapeutic potential of this chemical class.
Anticancer Activity of Thiazole Derivatives
A significant body of research has focused on the antiproliferative effects of thiazole derivatives against various cancer cell lines. These studies often employ a combination of computational and laboratory-based assays to identify and characterize potent anticancer agents.
In Silico Studies in Anticancer Research
Molecular docking is a key in silico technique used to predict the binding affinity and interaction of thiazole derivatives with specific protein targets involved in cancer progression.[4][5] For instance, studies have utilized docking to investigate the interaction of novel thiazole compounds with the active site of proteins like Rho6, which is implicated in cancer cell signaling.[4][6] These computational models help in prioritizing compounds for synthesis and further biological evaluation.
In Vitro Anticancer Screening
The in vitro anticancer activity of thiazole derivatives is commonly assessed using cytotoxicity assays on a panel of human cancer cell lines. The MTT assay is a widely used method to determine the concentration at which a compound inhibits cell growth by 50% (IC50).[6][7]
| Thiazole Derivative | Cancer Cell Line | In Vitro Activity (IC50) | Reference |
| 4-methyl analog 5f of 3-(trimethoxyphenyl)-2(3H)-thiazole thione | T47D, MCF-7, MDA-MB-231 | Not specified, but showed highest activity | [8] |
| Compound 3b (a 2-ethoxyphenol derivative) | 60 cancer cell lines | Potent, with GI% between 76.97 and 99.95% in 20 cell lines | [9] |
| Compound 8f (a SMART compound) | Melanoma and prostate cancer cells | 0.021 - 0.071 μM | [10] |
| Compounds 3c and 4 | MCF-7 (breast cancer) | 13.66 µM and 5.73 µM, respectively | [1] |
Mechanism of Action: Several studies have delved into the mechanisms by which thiazole derivatives exert their anticancer effects. For example, some compounds have been shown to inhibit tubulin polymerization, a critical process for cell division.[8][10] Others act as dual inhibitors of PI3Kα and mTOR, key enzymes in a signaling pathway that promotes cell growth and survival.[9][11] Furthermore, certain thiazole derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[11][12]
Antimicrobial Activity of Thiazole Derivatives
The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents. Thiazole derivatives have demonstrated promising activity against a range of bacteria and fungi.
In Silico Approaches in Antimicrobial Research
Computational methods are employed to predict the antimicrobial potential of thiazole derivatives. For example, in silico studies have investigated the inhibition of bacterial enzymes like FabH and MurB by these compounds.[5][13] Such studies can elucidate the potential mechanism of antibacterial action.
In Vitro Antimicrobial Evaluation
The antimicrobial efficacy of thiazole derivatives is determined in vitro by measuring the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC). These values indicate the lowest concentration of the compound required to inhibit the growth of or kill the microorganism, respectively.[13]
| Thiazole Derivative | Microorganism | In Vitro Activity (MIC) | Reference |
| Compound 3 | Various bacteria | 0.23–0.7 mg/mL | [13] |
| Compound 9 | Various fungi | 0.06–0.23 mg/mL | [13] |
| Compound 4c | Candida tropicalis | 26.5 µg/ml (IC50) | [14] |
Anti-inflammatory Activity of Thiazole Derivatives
Chronic inflammation is a hallmark of many diseases, and thiazole derivatives have been investigated for their potential to modulate inflammatory pathways.
In Silico and In Vitro Assessment of Anti-inflammatory Activity
Molecular docking studies have been used to predict the interaction of thiazole derivatives with cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs).[15] The in vitro anti-inflammatory activity is then confirmed by measuring the inhibition of COX-1 and COX-2 enzymes.[15]
| Thiazole Derivative Class | Target | In Vitro Activity | Reference |
| 2-(trimethoxyphenyl)-thiazoles | COX-1 and COX-2 | Varies by specific compound | [15] |
Experimental Protocols
A generalized workflow for the evaluation of thiazole derivatives is outlined below.
Caption: General workflow for thiazole derivative drug discovery.
Synthesis of Thiazole Derivatives
The synthesis of thiazole derivatives often involves the Hantzsch thiazole synthesis or variations thereof, which typically includes the reaction of an α-haloketone with a thiourea or thioamide.[16] Other methods involve multi-component reactions that offer efficiency and diversity in the synthesized compounds.[16]
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the thiazole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Molecular Docking
-
Protein and Ligand Preparation: The 3D structure of the target protein is obtained from a protein data bank, and the 3D structure of the thiazole derivative (ligand) is generated.
-
Binding Site Identification: The active site of the protein is identified.
-
Docking Simulation: A docking program is used to predict the binding conformation and affinity of the ligand to the protein's active site.
-
Analysis: The results are analyzed to understand the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) and to rank the compounds based on their predicted binding scores.
Signaling Pathways
The anticancer activity of some thiazole derivatives has been linked to the inhibition of the PI3K/mTOR signaling pathway.
Caption: Inhibition of the PI3K/mTOR pathway by thiazole derivatives.
This pathway is crucial for regulating cell growth, proliferation, and survival. As illustrated, certain thiazole derivatives can dually inhibit PI3K and mTOR, leading to the suppression of downstream signaling and ultimately inhibiting cancer cell proliferation.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjarr.com [wjarr.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, in-Vitro Cytotoxicity and Antimicrobial Evaluations of Some Novel Thiazole Based Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 3-(trimethoxyphenyl)-2(3H)-thiazole thiones as combretastatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Antimicrobial Evaluation and In silico Studies of Novel 2,4- disubstituted-1,3-thiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
Peer-Reviewed Validation of Thiazole Derivatives as Potent PI3K/mTOR Dual Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two novel thiazole derivatives, compounds 3b and 3e , which have demonstrated significant potential as dual inhibitors of Phosphatoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The findings are based on a peer-reviewed study that conducted extensive in vitro validation.[1][2][3] This document summarizes the quantitative data, details the experimental methodologies, and visualizes the relevant biological pathways and workflows to facilitate objective evaluation against alternative therapeutic strategies.
Disclaimer: The initial request for information on "3-(methoxymethoxy)-1,2-thiazole" did not yield specific peer-reviewed validation data. Therefore, this guide focuses on well-characterized thiazole derivatives from a comprehensive study to illustrate the requested data presentation and analysis format.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study, comparing the efficacy of compounds 3b and 3e with standard reference drugs.
Table 1: In Vitro Inhibitory Activity against PI3Kα and mTOR
| Compound | PI3Kα IC50 (µM) | mTOR IC50 (µM) |
| 3b | 0.086 ± 0.005 | 0.221 ± 0.014 |
| 3e | Not explicitly quantified, but activity is noted as lower than 3b | Not explicitly quantified, but activity is noted as lower than 3b |
| Alpelisib (PI3Kα inhibitor) | Similar to 3b | Not Applicable |
| Dactolisib (mTOR inhibitor) | Not Applicable | Weaker than 3b |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency. Data presented as mean ± standard deviation.[1]
Table 2: Antiproliferative Activity (GI50) against Selected Cancer Cell Lines
| Cell Line | Cancer Type | Compound 3b GI50 (µM) | Compound 3e GI50 (µM) |
| HL-60(TB) | Leukemia | 2.32 | Sensitive |
| RPMI-8226 | Leukemia | - | Sensitive |
| NCI-H226 | Non-Small Cell Lung | 2.36 | - |
| NCI-H460 | Non-Small Cell Lung | 2.40 | - |
| HS 578T | Breast | - | Sensitive |
GI50 is the concentration of the drug that causes 50% inhibition of cell growth. A lower GI50 value indicates greater potency.[1] Dashes indicate data not highlighted for that specific compound-cell line pair in the source.
Table 3: Cytotoxic (LC50) and Cytostatic (TGI) Activity
| Cell Line | Parameter | Compound 3b (µM) |
| HL-60(TB) | TGI | 7.84 |
| NCI-H226 | TGI | 6.22 |
| NCI-H460 | TGI | 5.81 |
| Most Tested Cell Lines | LC50 | >100 |
TGI (Total Growth Inhibition) is the concentration of the drug that completely inhibits cell growth. LC50 (Lethal Concentration 50) is the concentration that kills 50% of the cells. A high LC50 suggests a better safety profile.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation study.
In Vitro Kinase Inhibition Assay (PI3Kα and mTOR)
-
Assay Principle: The inhibitory activity of the compounds against PI3Kα and mTOR was determined using commercially available kinase assay kits.
-
Procedure:
-
Recombinant human PI3Kα and mTOR enzymes were used.
-
The enzymes were incubated with the test compounds (3b and 3e) at various concentrations.
-
The kinase reaction was initiated by the addition of ATP.
-
The amount of ADP produced, which is proportional to the enzyme activity, was measured using a luminescence-based method.
-
IC50 values were calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.
-
Alpelisib and dactolisib were used as reference inhibitors for PI3Kα and mTOR, respectively.[1][2]
-
Antiproliferative Assay (NCI-60 Cell Line Screen)
-
Assay Principle: The effect of the compounds on the growth of a panel of 60 human cancer cell lines was assessed using the Sulforhodamine B (SRB) assay.
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
The cells were then exposed to five different concentrations of the test compounds for 48 hours.
-
After the incubation period, the cells were fixed with trichloroacetic acid.
-
The fixed cells were stained with SRB dye, which binds to cellular proteins.
-
The unbound dye was washed away, and the protein-bound dye was solubilized.
-
The absorbance was measured at 515 nm to determine the cell density.
-
The GI50, TGI, and LC50 values were calculated from the dose-response curves.[1]
-
Cell Cycle Analysis
-
Assay Principle: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was analyzed by flow cytometry after staining the cellular DNA with propidium iodide (PI).
-
Procedure:
-
The leukemia HL-60(TB) cell line was treated with compounds 3b and 3e at their respective GI50 concentrations.
-
After treatment, the cells were harvested, washed, and fixed in cold 70% ethanol.
-
The fixed cells were then treated with RNase A to remove RNA and stained with a solution containing PI.
-
The DNA content of the cells was analyzed using a flow cytometer.
-
The percentage of cells in each phase of the cell cycle was determined from the DNA content histograms. The study found that both compounds induced G0-G1 phase cell cycle arrest.[1]
-
Apoptosis and Caspase-3 Activation Assay
-
Assay Principle: The induction of apoptosis was confirmed by measuring the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Procedure:
-
HL-60(TB) cells were treated with compounds 3b and 3e.
-
Following treatment, the cells were lysed to release their intracellular contents.
-
The cell lysates were incubated with a specific caspase-3 substrate conjugated to a colorimetric or fluorometric reporter.
-
The activity of caspase-3 was determined by measuring the amount of reporter released, which is proportional to the enzyme activity. The results showed a significant increase in caspase-3 levels, indicating apoptosis induction.[1]
-
Mandatory Visualizations
Signaling Pathway
Caption: PI3K/mTOR signaling pathway and points of inhibition by thiazole derivatives.
Experimental Workflow
References
- 1. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 3-(methoxymethoxy)-1,2-thiazole: A Guide for Laboratory Professionals
I. Hazard Assessment and Waste Characterization
Before disposal, a thorough hazard assessment is paramount. Thiazole derivatives, as a class of compounds, can exhibit various hazardous properties. Many are flammable, harmful if swallowed, and can cause skin and eye irritation.[1][2][3] It is crucial to treat 3-(methoxymethoxy)-1,2-thiazole as potentially hazardous waste in the absence of specific data.
Key considerations for waste characterization include:
-
Toxicity: While specific toxicity data for this compound is not available, related compounds are known to be harmful.[1] All waste containing this compound should be handled with care to avoid exposure.
-
Flammability: Many organic solvents and reagents used in synthesis are flammable.[1] The final waste mixture should be assessed for its flammability characteristics.
-
Reactivity: Avoid mixing this waste with incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][4]
-
Corrosivity: The pH of the waste stream should be determined to assess its corrosive properties.
II. Regulatory Framework
The disposal of chemical waste is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA).[5][6] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, from its generation to its final disposal.[6] Generators of hazardous waste are responsible for its proper identification, management, and disposal.[7]
III. Disposal Procedures
Step 1: Waste Segregation and Collection
-
Collect waste containing this compound in a designated, properly labeled, and sealed container.
-
The container must be in good condition and compatible with the chemical waste.
-
Do not mix this waste stream with other incompatible chemical wastes.
Step 2: Labeling
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.
-
Indicate the approximate concentrations of each component.
-
Include the date of waste accumulation.
Step 3: Storage
-
Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
The storage area should be well-ventilated, away from sources of ignition, and have secondary containment to prevent spills.[1][4]
Step 4: Disposal
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Provide the disposal facility with a complete and accurate description of the waste.[8]
-
Never dispose of chemical waste down the drain or in the regular trash.[9]
IV. Quantitative Disposal Parameters
In the absence of specific data for this compound, the following table provides general parameters based on typical hazardous waste disposal requirements.
| Parameter | Guideline | Rationale |
| pH | 6.0 - 9.0 | To prevent corrosion of containers and disposal equipment. |
| Halogenated Solvents | Segregate from non-halogenated | Different disposal methods (e.g., incineration) are required. |
| Heavy Metals | < 5 ppm | To comply with land disposal restrictions. |
| Flash Point | > 140°F (60°C) | To be classified as non-flammable for certain transport and disposal options. |
V. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate the immediate area and alert others.
-
If the spill is small and you are trained to do so, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Collect the absorbed material into a labeled hazardous waste container.
-
Ventilate the area.
-
For large spills, or if you are unsure how to proceed, contact your institution's EHS office immediately.
VI. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific waste management guidelines and EHS office for further assistance.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Safety and efficacy of thiazoles, thiophene and thiazoline belonging to chemical group 29 when used as flavourings for all animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Hazardous Waste Management FAQ [clemson.edu]
- 6. youtube.com [youtube.com]
- 7. epa.gov [epa.gov]
- 8. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 9. m.youtube.com [m.youtube.com]
Essential Safety and Operational Guide for Handling 3-(methoxymethoxy)-1,2-thiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 3-(methoxymethoxy)-1,2-thiazole. Given that the specific toxicological properties of this compound have not been thoroughly investigated, a cautious approach is paramount.
Hazard Summary
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound. Proper selection and use of PPE are critical to minimize exposure.
| Body Part | Recommended Protection | Specifications and Best Practices |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles should meet ANSI Z87.1 standards.[1][2] A face shield must be worn over goggles, especially when there is a risk of splashes or handling larger quantities.[1][2][3] |
| Hands | Chemical-Resistant Gloves | Disposable nitrile gloves offer broad short-term protection.[1] For prolonged contact or handling of significant quantities, consult the glove manufacturer's chemical resistance guide to select the most appropriate material.[1] Always inspect gloves before use and dispose of them properly after handling the chemical.[4] |
| Body | Flame-Resistant Laboratory Coat | A lab coat made of Nomex® or similar flame-resistant material is recommended.[1][2] It should be fully buttoned to cover as much skin as possible.[1] |
| Respiratory | Respirator (if necessary) | Engineering controls such as a fume hood should be the primary means of controlling exposure.[1] If engineering controls are not sufficient to maintain exposure below permissible limits, a respirator is required.[1] Use of a respirator necessitates a formal respiratory protection program, including medical evaluation and fit testing.[1] |
| Feet | Closed-Toe Shoes | Shoes must cover the entire foot; open-toed shoes or sandals are not permitted in the laboratory.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Ensure a chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE as outlined in the table above.
-
Locate the nearest safety shower and eyewash station.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Donning PPE :
-
Put on closed-toe shoes and a flame-resistant lab coat.
-
Wear chemical splash goggles.
-
Don the appropriate chemical-resistant gloves.
-
If a splash hazard exists, wear a face shield over the goggles.
-
-
Handling the Compound :
-
Conduct all work with this compound inside a certified chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Wash hands thoroughly after handling, even if gloves were worn.[4]
-
-
In Case of Exposure :
-
Skin Contact : Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water.[4]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Disposal Plan
-
Waste Collection : All waste materials contaminated with this compound, including used gloves, disposable lab coats, and contaminated labware, should be collected in a designated, properly labeled hazardous waste container.
-
Waste Disposal : Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[4]
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
